DL-Panthenol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLKNRPJHDVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044598 | |
| Record name | Panthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56323427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16485-10-2, 81-13-0 | |
| Record name | DL-Panthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panthenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | panthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dexpanthenol [USAN) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | panthenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Panthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of DL-Panthenol in Epithelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a racemic mixture of the dextrorotatory (D-panthenol) and levorotatory (L-panthenol) forms, is a well-established provitamin of B5 (pantothenic acid). Upon topical application, it readily penetrates the skin and is enzymatically converted to its biologically active form, D-pantothenic acid.[1][2] This conversion is fundamental to its mechanism of action, as pantothenic acid is an essential precursor for the biosynthesis of Coenzyme A (CoA).[3][4] CoA is a critical cofactor in numerous metabolic pathways within epithelial cells, underpinning cellular energy production, lipid synthesis, and protein metabolism, which are all vital for skin barrier function and repair.[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its beneficial effects on epithelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Mechanism of Action: From Panthenol to Cellular Proliferation and Repair
The primary mechanism of this compound's action is its role in CoA biosynthesis. Once absorbed by epithelial cells, D-panthenol is converted to pantothenic acid, which then enters the CoA biosynthetic pathway. This pathway is crucial for the synthesis of fatty acids and sphingolipids, which are essential components of the stratum corneum and contribute to the skin's barrier function.
The increased availability of CoA supports a cascade of cellular processes that are integral to wound healing and tissue regeneration:
-
Enhanced Cellular Proliferation and Migration: Dexpanthenol (B1670349) has been shown to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.
-
Modulation of Gene Expression: Dexpanthenol influences the expression of genes involved in inflammation, cell growth, and tissue remodeling. This includes the upregulation of cytokines and chemokines that play a role in the early stages of wound healing.
-
Improved Skin Barrier Function and Hydration: By promoting the synthesis of lipids, this compound strengthens the skin barrier, reducing transepidermal water loss (TEWL) and increasing stratum corneum hydration.
-
Anti-inflammatory and Antioxidant Effects: Pantothenic acid and its derivatives have demonstrated the ability to suppress free radical formation and modulate inflammatory responses in epithelial cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and its derivatives on various parameters in epithelial and related cells.
Table 1: Effect of Dexpanthenol on Gene Expression in Human Skin In Vivo
| Gene | Fold Change (Dexpanthenol vs. Placebo) | Function in Wound Healing |
| IL-6 | ~7.0 | Pro-inflammatory cytokine, involved in immune response and cell proliferation |
| IL-1β | ~6.0 | Pro-inflammatory cytokine, mediates inflammatory response |
| CYP1B1 | ~6.0 | Enzyme involved in metabolism |
| CCR1 | ~3.5 | Chemokine receptor, involved in immune cell recruitment |
| CCL18 | ~2.5 | Chemokine, attracts immune cells |
| CXCL1 | ~2.5 | Chemokine, involved in neutrophil recruitment and angiogenesis |
Data from Heise et al., 2012.
Table 2: Effect of D-Panthenol on Human Dermal Papilla Cells (hDPCs) In Vitro
| Parameter | Concentration | Result |
| Cell Viability | 2.5 mM | ~30% increase |
| Ki67 Positive Cells | 2.5 mM | Significant increase |
| Caspase 3 mRNA Expression | 5 mM | ~20% decrease |
| Caspase 9 mRNA Expression | 5 mM | ~20% decrease |
| p21 mRNA Expression | 5 mM | ~60% decrease |
| p16 mRNA Expression | 5 mM | ~50% decrease |
| TGF-β1 mRNA Expression | 5 mM | ~30% decrease |
| ALP mRNA Expression | 5 mM | ~40% increase |
Data from Cho et al., 2021.
Table 3: Effect of Panthenol-Containing Formulations on Skin Barrier Function
| Parameter | Formulation | Duration | Result |
| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% Panthenol | 30 days | Significant decrease (p < 0.001) |
| Skin Moisture | 0.5%, 1.0%, and 5.0% Panthenol | 15 and 30 days | Significant increase (p < 0.001) |
Data from Camargo et al., 2011.
Key Signaling Pathways and Cellular Processes
The effects of this compound on epithelial cells are mediated by a complex interplay of signaling pathways. The upregulation of cytokines such as IL-6 and IL-1β suggests an activation of inflammatory signaling pathways that are crucial for initiating the wound healing cascade. The increase in cell proliferation markers like Ki67 and the decrease in apoptosis and senescence markers point towards the modulation of cell cycle and survival pathways.
Caption: Overview of this compound's mechanism of action in epithelial cells.
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the effects of this compound.
In Vivo Gene Expression Analysis in Human Skin
-
Objective: To determine the effect of topical dexpanthenol on gene expression during wound healing in human skin.
-
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind study.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Two 4-mm punch biopsies are taken from the skin of each donor.
-
One wound is treated with an ointment containing dexpanthenol, and the other with a placebo ointment, typically every 12 hours for a specified period (e.g., 3 days).
-
After the treatment period, a biopsy of the treated wound area is taken for analysis.
-
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA is extracted from the biopsy samples.
-
Microarray Analysis: Gene expression profiling is performed using a microarray platform, such as the Affymetrix® GeneChip® Human Exon 1.0 ST Array.
-
Data Analysis: The data is analyzed to identify genes that are significantly upregulated or downregulated in the dexpanthenol-treated group compared to the placebo group.
-
-
Validation: Changes in the expression of selected genes are often validated using quantitative real-time PCR (qRT-PCR).
-
Reference: Based on the methodology described by Heise et al., 2012.
Caption: Experimental workflow for in vivo gene expression analysis.
In Vitro Cell Proliferation and Viability Assays
-
Objective: To quantify the effect of D-panthenol on the proliferation and viability of human dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs).
-
Methodology:
-
Cell Culture: hDPCs or hORSCs are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of D-panthenol for a specified time (e.g., 24 hours).
-
Cell Viability Assay (CCK-8 Assay):
-
Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
After incubation, the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Cell Proliferation Assay (Ki67 Staining):
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against the proliferation marker Ki67.
-
A fluorescently labeled secondary antibody is used for detection.
-
The percentage of Ki67-positive cells is determined by fluorescence microscopy.
-
-
Reference: Based on the methodology described by Cho et al., 2021.
Assessment of Skin Barrier Function
-
Objective: To evaluate the effect of panthenol-containing formulations on transepidermal water loss (TEWL) and skin hydration.
-
Methodology:
-
Study Design: A controlled study with healthy volunteers.
-
Procedure:
-
Baseline measurements of TEWL and skin hydration are taken on the forearms of the subjects.
-
Subjects apply the test formulations (containing different concentrations of panthenol) and a vehicle control to designated areas daily for a set period (e.g., 15 and 30 days).
-
-
Measurements:
-
TEWL: Measured using a Tewameter®, which quantifies the amount of water vapor lost through the skin.
-
Stratum Corneum Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin, a parameter that correlates with its water content.
-
-
Data Analysis: Changes in TEWL and hydration from baseline are compared between the different treatment groups.
-
Reference: Based on the methodology described by Camargo et al., 2011.
Caption: Workflow for assessing skin barrier function.
Conclusion
This compound's mechanism of action in epithelial cells is multifaceted and fundamentally linked to its conversion to pantothenic acid and subsequent role in Coenzyme A biosynthesis. This essential metabolic pathway fuels a range of cellular activities that are critical for skin health and repair, including enhanced cell proliferation and migration, modulation of gene expression, and improvement of the skin's barrier function. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile provitamin. The continued investigation into the intricate signaling pathways influenced by this compound will undoubtedly unveil further opportunities for its application in dermatology and regenerative medicine.
References
- 1. Panthenol Benefits: The Ultimate Skin Repair Ingredient | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 2. nbinno.com [nbinno.com]
- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Cellular Energy: A Technical Whitepaper on the Metabolic Role of DL-Panthenol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pivotal role of DL-Panthenol in cellular metabolism. As a stable precursor to Pantothenic Acid (Vitamin B5), this compound is fundamental to the synthesis of Coenzyme A (CoA), a molecule indispensable to numerous metabolic pathways, including energy production from carbohydrates and fats, the synthesis of essential lipids, and various biosynthetic and regulatory processes. This guide details the conversion pathways, core metabolic functions, and quantitative effects of this essential provitamin.
Introduction: From Provitamin to Essential Cofactor
This compound is a racemic mixture of D-Panthenol and L-Panthenol.[1][2] In biological systems, only the D-isomer, D-Panthenol (or dexpanthenol), is converted into pantothenic acid (Vitamin B5), the essential nutrient.[1][2][3] This conversion is rapid and efficient within the body. Pantothenic acid is the cornerstone for the biosynthesis of Coenzyme A (CoA), a universal and vital cofactor for over 70 enzymatic pathways. CoA's primary function is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a central hub in intermediary metabolism. Its involvement is critical for the catabolism of carbohydrates, proteins, and fats to generate energy, as well as for the synthesis of fatty acids, cholesterol, and steroid hormones.
The Biosynthetic Pathway: this compound to Coenzyme A
The metabolic journey from this compound to the functionally active Coenzyme A is a multi-step enzymatic process. Upon absorption, D-Panthenol is oxidized to form pantothenic acid. Subsequently, pantothenic acid undergoes a universal five-step enzymatic pathway to be converted into CoA, a process that also requires ATP and the amino acid cysteine.
The synthesis is initiated by the enzyme pantothenate kinase (PanK), which phosphorylates pantothenate. This initial step is the primary rate-limiting and regulatory point in the entire CoA biosynthetic pathway, subject to feedback inhibition by CoA and its thioester derivatives like acetyl-CoA.
Caption: Conversion of D-Panthenol and subsequent biosynthesis of Coenzyme A.
Core Metabolic Functions Mediated by Coenzyme A
CoA and its thioester derivatives are central to cellular metabolism, participating in both catabolic (energy-yielding) and anabolic (biosynthetic) pathways.
Energy Production: The Tricarboxylic Acid (TCA) Cycle
Coenzyme A is indispensable for cellular respiration. Acetyl-CoA, formed from the breakdown of glucose (via pyruvate), fatty acids, and some amino acids, is the primary fuel for the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. It delivers the two-carbon acetyl group to the cycle, initiating a series of reactions that generate ATP, the cell's main energy currency. Within the cycle, CoA is also required for the conversion of α-ketoglutarate to succinyl-CoA, another critical step in the pathway.
Caption: Central role of Acetyl-CoA in the Tricarboxylic Acid (TCA) Cycle.
Fatty Acid Metabolism
CoA is a key player in both the synthesis and degradation of fatty acids.
-
Fatty Acid Synthesis: This anabolic process occurs in the cytosol and requires acetyl-CoA and malonyl-CoA (which is synthesized from acetyl-CoA). Furthermore, the synthesis is dependent on the Acyl Carrier Protein (ACP), which itself requires the 4'-phosphopantetheine prosthetic group, derived from CoA, to function. This group acts as a flexible arm, shuttling the growing fatty acid chain between the enzymatic centers of the fatty acid synthase complex.
-
Fatty Acid β-Oxidation: This catabolic process breaks down fatty acids in the mitochondria to produce energy. Fatty acids must first be activated by linking to CoA, forming acyl-CoA thioesters. These molecules are then transported into the mitochondria where they are systematically broken down into acetyl-CoA units, which can then enter the TCA cycle.
Caption: Duality of Coenzyme A in fatty acid synthesis and β-oxidation.
Other Essential Biosynthetic and Regulatory Roles
-
Biosynthesis: CoA derivatives are precursors for the synthesis of cholesterol, steroid hormones, vitamins A and D, and the neurotransmitter acetylcholine.
-
Acylation and Acetylation: CoA is crucial for acylation and acetylation reactions, which are vital post-translational modifications involved in signal transduction, enzyme regulation, and epigenetics (e.g., histone acetylation).
Quantitative Data on Metabolic Impact
Supplementation with pantothenic acid or its precursors has been shown to quantitatively impact various cellular metabolic parameters. These effects underscore its importance in maintaining cellular homeostasis and function.
| Parameter | Organism/Cell Type | Treatment | Key Quantitative Finding | Reference |
| Glutathione (B108866) (GSH) Biosynthesis | Human Jurkat Cells | Pantothenic Acid / Panthenol | Increased free glutathione content. Effect prevented by inhibitors of ATP synthesis, suggesting a link to boosted cell energetics. | |
| Cellular Respiration | Human Jurkat Cells | Pantothenic Acid / Panthenol | Increased cell respiration with pyruvate as the substrate. | |
| Energy Metabolism | Mice on High-Fat Diet | Pantothenic Acid | Significantly increased oxygen consumption and energy expenditure. Reduced respiratory exchange ratio, indicating a shift from glucose to lipid oxidation. | |
| Glucose Homeostasis | Mice on High-Fat Diet | Pantothenic Acid | Significantly improved glucose tolerance and reduced serum insulin (B600854) levels. | |
| Lipid Metabolism | Wulong Geese | Pantothenic Acid | Can reduce concentrations of cholesterol and triglycerides (TG). | |
| Metabolic Pathway Stimulation | Human Skin Biopsies | 2% D-Panthenol Cream | Stimulated the citric acid cycle, mevalonate (B85504) pathway, and cholesterol sulfate (B86663) synthesis. |
Experimental Protocols
Accurate measurement of CoA and its derivatives is essential for studying its role in health and disease. Various methods exist, including enzymatic assays, mass spectrometry, and high-performance liquid chromatography (HPLC).
Protocol: Quantification of Total Coenzyme A in Biological Samples via HPLC
This protocol outlines a common method for measuring total CoA (free CoA + CoA thioesters) in cultured cells or tissues, involving hydrolysis of thioesters and derivatization for detection.
1. Sample Preparation and Extraction:
- Harvest cultured cells or homogenize tissue samples rapidly on ice to prevent CoA degradation.
- Lyse the samples in a suitable buffer. For extraction of more hydrophobic long-chain acyl-CoAs, cold methanol (B129727) with acetic acid can be used.
2. Hydrolysis of CoA Thioesters:
- Adjust the pH of the sample lysate to >12 using a strong base (e.g., KOH).
- Incubate the samples at 55°C for 2 hours. This step cleaves the thioester bonds, converting all acyl-CoAs to free CoA.
3. Derivatization:
- Neutralize the samples.
- Add a 4-fold molar excess of a derivatizing agent, such as monobromobimane (B13751) (mBBr), which reacts specifically with the thiol group of free CoA.
- Incubate at room temperature for 2-4 hours in the dark. This reaction creates a stable, fluorescent CoA-bimane adduct that can be easily detected.
4. Purification and Quantification:
- Stop the reaction by adding acetic acid.
- Centrifuge to remove precipitated debris.
- Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
- Detect the CoA-bimane adduct using a fluorescence detector (e.g., λex = 393 nm, λem = 470 nm) or an absorbance detector (λ = 393 nm).
- Quantify the amount of CoA by comparing the peak area to a standard curve generated with known concentrations of CoA-bimane.
5. Normalization:
- Normalize the final CoA concentration to the number of viable cells, wet tissue weight, or total protein/DNA content of the original sample.
node [fillcolor="#FBBC05"];
"Sample Collection\n(Cells/Tissue)";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Extraction & Lysis";
"Hydrolysis (pH >12, 55°C)\n(Acyl-CoA → Free CoA)";
"Derivatization with mBBr\n(Free CoA → CoA-bimane)";
"HPLC Separation\n(C18 Column)";
"Fluorescence/Absorbance Detection";
"Quantification\n(vs. Standard Curve)";
"Data Normalization\n(per cell, mg tissue, etc.)";
"Sample Collection\n(Cells/Tissue)" -> "Extraction & Lysis";
"Extraction & Lysis" -> "Hydrolysis (pH >12, 55°C)\n(Acyl-CoA → Free CoA)";
"Hydrolysis (pH >12, 55°C)\n(Acyl-CoA → Free CoA)" -> "Derivatization with mBBr\n(Free CoA → CoA-bimane)";
"Derivatization with mBBr\n(Free CoA → CoA-bimane)" -> "HPLC Separation\n(C18 Column)";
"HPLC Separation\n(C18 Column)" -> "Fluorescence/Absorbance Detection";
"Fluorescence/Absorbance Detection" -> "Quantification\n(vs. Standard Curve)";
"Quantification\n(vs. Standard Curve)" -> "Data Normalization\n(per cell, mg tissue, etc.)";
}
Caption: Experimental workflow for the quantification of total Coenzyme A.
Conclusion
This compound serves as a critical provitamin, delivering the essential pantothenic acid required for the synthesis of Coenzyme A. This cofactor is positioned at the nexus of cellular metabolism, fundamentally linking the breakdown of dietary fuels to the production of energy and the synthesis of vital structural and signaling molecules. Its roles in the TCA cycle, fatty acid metabolism, and acetylation reactions highlight its indispensability for cellular function, growth, and survival. A thorough understanding of this metabolic axis is paramount for researchers and professionals in drug development, offering insights into metabolic diseases, nutrient-based therapies, and the design of novel therapeutic agents that target cellular energy pathways.
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of DL-Panthenol for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of DL-Panthenol, the racemic mixture of the provitamin B5. This document is intended to serve as a core resource for researchers and professionals involved in drug development and related scientific fields, offering detailed methodologies, data presentation, and visual workflows to support laboratory research.
Synthesis of this compound
This compound is synthetically produced primarily through the condensation reaction of DL-pantolactone with 3-aminopropanol.[1] This method is widely adopted for its high yield and purity.[1] Alternative approaches, including enzymatic and microbial methods, are emerging as greener technologies but are less common in standard laboratory and industrial settings.[1]
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the primary amine of 3-aminopropanol on the carbonyl carbon of the lactone ring of DL-pantolactone. This results in the opening of the lactone ring and the formation of an amide bond, yielding this compound.
Experimental Protocol: Synthesis of this compound
This protocol details a common laboratory-scale synthesis of this compound from DL-pantolactone and 3-aminopropanol.
Materials:
-
DL-pantolactone
-
3-aminopropanol
-
Methanol (B129727) (optional, as a solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask, combine DL-pantolactone (1 molar equivalent) and 3-aminopropanol (1.05 molar equivalents). The reaction can be carried out neat (solvent-free) or with a minimal amount of an anhydrous solvent like methanol to facilitate mixing.
-
Heat the reaction mixture to a temperature between 50-70 °C with continuous stirring.
-
Maintain the reaction at this temperature for 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, if a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
The crude this compound, a viscous liquid, is then purified.
Purification
Purification of the crude product is crucial to remove unreacted starting materials and any byproducts.
Experimental Protocol: Purification by Vacuum Distillation
-
Transfer the crude this compound oil to the distillation flask of a short-path distillation apparatus.
-
Gradually apply a vacuum and slowly heat the flask.
-
Collect the fraction distilling at approximately 118-120 °C at a pressure of 0.02 mmHg.
-
The purified this compound will be collected as a colorless, viscous liquid.
Yields from this classical chemical synthesis method typically range from 80% to 90%.[1]
Chemical Characterization of this compound
A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule, including the methyl groups, the methylene (B1212753) groups of the propanolamine (B44665) moiety, and the methine proton.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
| ¹³C NMR Chemical Shifts | ¹H NMR Chemical Shifts (Anticipated) |
| ~20-22 ppm (gem-dimethyl carbons) | ~0.9 ppm (singlet, 6H, gem-dimethyl) |
| ~35-40 ppm (quaternary carbon) | ~1.5-1.7 ppm (multiplet, 2H, -CH₂-CH₂-CH₂-) |
| ~35-40 ppm (-CH₂-NH-) | ~3.2-3.4 ppm (triplet, 2H, -CH₂-NH-) |
| ~58-62 ppm (-CH₂-OH, propanolamine) | ~3.4-3.6 ppm (triplet, 2H, -CH₂-OH) |
| ~65-70 ppm (-CH₂-OH, butyramide) | ~3.8-4.0 ppm (singlet, 1H, -CH(OH)-) |
| ~75-80 ppm (-CH(OH)-) | |
| ~170-175 ppm (-C=O, amide) |
2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad, ~3300-3500 |
| N-H (amide) | ~3300 (secondary amide) |
| C-H (alkane) | ~2850-2960 |
| C=O (amide) | ~1640-1680 |
| C-N (amide) | ~1540 |
2.1.3 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and can provide information about its fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 206.1.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition.
Chromatographic Characterization
2.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and quantifying the concentration of this compound.
Experimental Protocol: HPLC Analysis
-
Column: A C18 column is commonly used for routine analysis.[2] For separating the D- and L-enantiomers, a chiral stationary phase is required.
-
Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile. For example, methanol and 20 mM potassium phosphate dibasic (pH 6) in a 10:90 volume ratio.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a low wavelength, typically around 200-210 nm, is used as panthenol lacks a strong UV chromophore.
-
Linearity: The method should demonstrate linearity over a defined concentration range, for example, 1.0 × 10⁻³ to 1.3 mg/mL.
-
Limit of Detection (LOD) and Quantitation (LOQ): Representative values for LOD and LOQ are approximately 0.3 × 10⁻³ mg/mL and 1.0 × 10⁻³ mg/mL, respectively.
2.2.2 Gas Chromatography (GC)
GC can also be used for the analysis of panthenol, often requiring derivatization.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Silylation of the hydroxyl groups is a common derivatization technique. This can be achieved using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A fused-silica capillary column, such as one coated with DB-5, is suitable.
-
Detection: Mass spectrometry (MS) is used for detection and quantification, often in the selected-ion monitoring (SIM) mode for enhanced sensitivity.
Biochemical Pathway and Role
This compound is a provitamin of pantothenic acid (Vitamin B5). While both the D and L forms have moisturizing properties, only D-panthenol is biologically active. In the body, D-panthenol is readily converted to pantothenic acid. Pantothenic acid is a crucial precursor for the biosynthesis of Coenzyme A (CoA).
CoA is an essential cofactor in numerous metabolic pathways, acting as a carrier of acyl groups. It plays a vital role in:
-
The synthesis and oxidation of fatty acids.
-
The oxidation of pyruvate (B1213749) in the citric acid (Krebs) cycle.
-
The synthesis of phospholipids, steroid hormones, and the neurotransmitter acetylcholine.
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for this compound Characterization.
Caption: Conversion of D-Panthenol to Coenzyme A and its Metabolic Role.
References
In Vitro Anti-Inflammatory Properties of DL-Panthenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Panthenol, the provitamin of D-Pantothenic acid (Vitamin B5), is a well-established ingredient in topical dermatological and cosmetic products, recognized for its moisturizing and wound-healing properties. Emerging in-vitro evidence has illuminated its significant anti-inflammatory capabilities, positioning it as a promising agent for the management of inflammatory skin conditions. This technical guide provides an in-depth exploration of the in-vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and quantitative data from key studies. The focus is on its effects on inflammatory mediators and its modulation of critical signaling pathways, including NF-κB and MAPK, in relevant skin cell models. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.
Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. In the skin, this process is tightly regulated and involves a cascade of cellular and molecular events, including the release of pro-inflammatory cytokines and the activation of intracellular signaling pathways. Chronic or dysregulated inflammation is a hallmark of numerous dermatological disorders, including atopic dermatitis, psoriasis, and contact dermatitis.
This compound is the racemic mixture of D-Panthenol and L-Panthenol. Upon topical application, it readily penetrates the skin and is enzymatically converted to D-Pantothenic acid, the biologically active form. Pantothenic acid is an essential component of Coenzyme A, a vital cofactor in numerous metabolic and cellular processes, including the synthesis of fatty acids and sphingolipids, which are crucial for maintaining the integrity of the skin barrier.
Beyond its role in barrier function, in-vitro studies have demonstrated that this compound possesses direct anti-inflammatory effects. It has been shown to mitigate the release of key inflammatory mediators and modulate the signaling pathways that orchestrate the inflammatory response. This guide will systematically review the in-vitro evidence supporting the anti-inflammatory properties of this compound.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound in vitro are attributed to two primary mechanisms: the suppression of pro-inflammatory mediator release and the modulation of intracellular signaling pathways.
Inhibition of Pro-Inflammatory Mediators
In-vitro studies have consistently shown that this compound can reduce the production and release of several key mediators of inflammation in skin cells, particularly keratinocytes. These mediators include:
-
Prostaglandin E2 (PGE2): A potent inflammatory mediator involved in vasodilation, pain, and fever.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in both acute and chronic inflammation.
-
Thymic Stromal Lymphopoietin (TSLP): An epithelial-derived cytokine that plays a critical role in the initiation of allergic inflammation.
Modulation of Inflammatory Signaling Pathways
This compound has been shown to influence key intracellular signaling pathways that are central to the inflammatory response.
The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target genes. Evidence suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the IκBα/NF-κB pathway.
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This pathway is activated by a variety of extracellular stimuli and plays a key role in the production of inflammatory cytokines and enzymes. Studies indicate that the beneficial effects of D-panthenol on skin barrier function and keratinocyte differentiation are mediated through the MAPK/AP-1 signaling cascade.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the quantitative data from in-vitro studies investigating the anti-inflammatory effects of this compound.
| Cell Model | Inflammatory Stimulus | This compound Concentration | Measured Mediator | % Reduction/Effect | Reference |
| Reconstructed Human Epidermis (RHE) | Inflammatory Cocktail (IL-4, IL-13, TNF-α, poly I:C) | 1.4% (topical) | PGE2 | Markedly decreased secretion (P < 0.001) | [1] |
| Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | To be determined | IL-6 | To be determined | |
| Human Keratinocytes (HaCaT) | Lipopolysaccharide (LPS) | To be determined | TNF-α | To be determined |
Note: Further research is required to quantify the effects of this compound on a broader range of inflammatory mediators and to establish dose-response relationships.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to assess the anti-inflammatory properties of this compound.
Reconstructed Human Epidermis (RHE) Model of Inflammation
This model provides a three-dimensional tissue construct that closely mimics the human epidermis, offering a more physiologically relevant system for topical testing.
Objective: To evaluate the effect of topically applied this compound on inflammation in a reconstructed human epidermis model.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the RHE kit
-
Phosphate-Buffered Saline (PBS)
-
Inflammatory stimulus:
-
Option A: Lipopolysaccharide (LPS) from E. coli (1 µg/mL)
-
Option B: Inflammatory cocktail (e.g., TNF-α, IL-1β, Poly I:C)
-
-
This compound solution (at desired concentrations, e.g., 1% w/v in a suitable vehicle)
-
Positive control: Dexamethasone (1 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
ELISA kits for PGE2, IL-6, IL-8, TNF-α
Procedure:
-
Tissue Equilibration: Upon receipt, place the RHE tissues in a 6-well or 24-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO2.
-
Pre-treatment with this compound:
-
Apply the this compound solution (e.g., 20-50 µL) topically to the surface of the RHE tissues.
-
Include a vehicle control group.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Induction of Inflammation:
-
Prepare the inflammatory stimulus in the assay medium.
-
Replace the medium in the wells with the medium containing the inflammatory stimulus.
-
Include a negative control group (medium without stimulus).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect the culture medium from each well for cytokine analysis. Store at -80°C until use.
-
-
Tissue Viability Assay (MTT):
-
Wash the RHE tissues with PBS.
-
Transfer the tissues to a new plate containing MTT solution (0.5 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C, 5% CO2.
-
Extract the formazan (B1609692) product by immersing the tissues in isopropanol and shaking for at least 2 hours.
-
Measure the absorbance of the isopropanol extract at 570 nm using a microplate reader.
-
-
Cytokine Analysis (ELISA):
-
Quantify the levels of PGE2, IL-6, IL-8, and TNF-α in the collected culture medium using the respective ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways in Keratinocytes
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in a human keratinocyte cell line (HaCaT).
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways in response to an inflammatory stimulus.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Seeding:
-
Culture HaCaT cells in DMEM at 37°C, 5% CO2.
-
Seed cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes (for phosphorylation events).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Simplified signaling pathways of inflammation and the inhibitory role of this compound.
Figure 2: Experimental workflow for Western blot analysis of inflammatory signaling pathways.
Conclusion
The in-vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to suppress the release of key pro-inflammatory mediators and modulate the NF-κB and MAPK signaling pathways provides a molecular basis for its observed clinical benefits in inflammatory skin conditions. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound's anti-inflammatory efficacy. As the demand for effective and well-tolerated anti-inflammatory agents continues to grow, this compound stands out as a promising candidate for both therapeutic and cosmeceutical applications. Further in-vitro and in-vivo research is warranted to fully elucidate its mechanisms of action and to optimize its use in the management of inflammatory skin diseases.
References
Cellular Uptake and Metabolism of DL-Panthenol in Dermal Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a racemic mixture of the D- and L-isomers of panthenol, is a widely utilized provitamin in dermatological and cosmetic formulations. Its efficacy in promoting wound healing, improving hydration, and modulating inflammatory responses is well-documented.[1] The biological activity of this compound is primarily attributed to its conversion to D-pantothenic acid (Vitamin B5), an essential precursor for the synthesis of Coenzyme A (CoA).[2] CoA is a critical cofactor in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of vital molecules such as sterols and acetylcholine. This technical guide provides an in-depth analysis of the cellular uptake and metabolism of this compound in human dermal fibroblasts, the primary cell type in the dermis responsible for synthesizing the extracellular matrix and orchestrating wound healing.
Cellular Uptake of this compound and Pantothenic Acid
While this compound can readily penetrate the stratum corneum, its subsequent uptake into dermal fibroblasts and the uptake of its metabolite, pantothenic acid, are distinct processes.
2.1 this compound Permeation:
This compound's relatively small molecular size and hydrophilic nature facilitate its passage through the skin's outer layers.[2] It is generally accepted that panthenol enters cells, including fibroblasts, primarily through passive diffusion.
2.2 Pantothenic Acid Transport:
Once this compound is metabolized to pantothenic acid in the extracellular space or within the epidermis, the uptake of pantothenic acid by dermal fibroblasts is an active, carrier-mediated process. The primary transporter responsible for this is the Sodium-Dependent Multivitamin Transporter (SMVT) , a member of the solute carrier family 5 (SLC5A6). SMVT is a transmembrane protein that cotransports pantothenic acid, biotin, and lipoic acid into cells, driven by the sodium gradient.
Intracellular Metabolism of this compound
Upon entering the dermal microenvironment, the D-isomer of panthenol (Dexpanthenol) is enzymatically converted to its biologically active form, D-pantothenic acid. The L-isomer is not metabolized and is considered biologically inactive.
3.1 Enzymatic Conversion:
The conversion of D-panthenol to D-pantothenic acid is a two-step oxidation process. While the specific enzymes have not been definitively characterized in human dermal fibroblasts, the proposed pathway involves:
-
Alcohol Dehydrogenase (ADH): This enzyme likely catalyzes the initial oxidation of the alcohol group of D-panthenol to an aldehyde intermediate.
-
Aldehyde Dehydrogenase (ALDH): The aldehyde intermediate is then further oxidized to D-pantothenic acid by an ALDH.
Some evidence also suggests a potential role for alkaline phosphatase , a membrane-bound enzyme found on fibroblasts, in the metabolism of phosphorylated intermediates, though its direct role in panthenol conversion requires further investigation.[3][4]
3.2 Synthesis of Coenzyme A:
Following its formation, D-pantothenic acid is the initial substrate for the synthesis of Coenzyme A. This multi-step enzymatic pathway is initiated by Pantothenate Kinase (PANK) , which phosphorylates pantothenic acid. This is the rate-limiting step in CoA biosynthesis. Mutations in PANK2 are associated with the neurodegenerative disorder, pantothenate kinase-associated neurodegeneration, highlighting the critical role of this enzyme.
Effects of Pantothenic Acid on Dermal Fibroblast Function
Pantothenic acid, derived from this compound, exerts multiple beneficial effects on dermal fibroblast physiology, contributing to skin homeostasis and repair.
4.1 Proliferation and Migration:
Studies have demonstrated that pantothenic acid stimulates the proliferation and migration of human dermal fibroblasts, which are crucial processes in wound healing.
4.2 Gene Expression Modulation:
Pantothenic acid has been shown to modulate the expression of several key genes in dermal fibroblasts, including:
-
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): These cytokines are involved in the inflammatory and proliferative phases of wound healing.
-
Heme Oxygenase-1 (HMOX-1): An antioxidant enzyme that plays a cytoprotective role.
4.3 Extracellular Matrix Synthesis:
A primary function of dermal fibroblasts is the production of extracellular matrix components. Pantothenic acid deficiency has been shown to decrease the synthesis of procollagen (B1174764) in fibroblasts, suggesting that an adequate supply of pantothenic acid is necessary for maintaining the structural integrity of the dermis.
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Proliferation | Human Dermal Fibroblasts | Calcium Pantothenate | 20 µg/mL | Strong stimulatory effect | |
| Gene Expression | Human Dermal Fibroblasts | Calcium Pantothenate | 20 µg/mL | Significant regulation of IL-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1, MARCH-II | |
| Collagen Synthesis | Fibroblasts | Pantothenic Acid Depletion | N/A | Decreased synthesis of procollagen 4a2 | |
| Keratinocyte Growth Factor Synthesis | Fibroblasts | Pantothenic Acid Depletion | N/A | Decreased synthesis of KGF |
Signaling Pathways
While the complete signaling cascade initiated by pantothenic acid in dermal fibroblasts is not fully elucidated, its role as a precursor to Coenzyme A suggests its influence on metabolic pathways that are interconnected with major signaling networks. The observed effects on proliferation, migration, and gene expression likely involve the modulation of key signaling pathways such as:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is central to the regulation of cell proliferation, differentiation, and stress responses.
-
PI3K/Akt Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation.
Further research is required to establish a direct mechanistic link between pantothenic acid levels and the activation of these specific pathways in dermal fibroblasts.
Caption: Intracellular metabolism and signaling of this compound in dermal fibroblasts.
Experimental Protocols
7.1 Human Dermal Fibroblast Culture:
-
Cell Source: Primary human dermal fibroblasts (neonatal or adult).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells are passaged at 80-90% confluency using trypsin-EDTA.
7.2 Cellular Uptake Assay (Radiolabeled Panthenol):
-
Objective: To quantify the uptake of this compound into dermal fibroblasts.
-
Materials: Radiolabeled [3H]-Panthenol, dermal fibroblasts cultured in 24-well plates, Hanks' Balanced Salt Solution (HBSS), scintillation fluid, scintillation counter.
-
Procedure:
-
Seed dermal fibroblasts in 24-well plates and grow to confluence.
-
Wash cells twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of [3H]-Panthenol to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).
-
Caption: Experimental workflow for a radiolabeled panthenol uptake assay.
7.3 Quantification of Intracellular Pantothenic Acid by LC-MS/MS:
-
Objective: To measure the intracellular concentration of pantothenic acid following treatment with this compound.
-
Materials: Dermal fibroblasts, this compound, cell lysis buffer, internal standard (e.g., [13C3,15N]-pantothenic acid), protein precipitation solvent (e.g., methanol), LC-MS/MS system.
-
Procedure:
-
Culture dermal fibroblasts and treat with this compound for a specified duration.
-
Wash cells with ice-cold PBS and lyse.
-
Add the internal standard to the cell lysate.
-
Precipitate proteins by adding cold methanol (B129727) and centrifuge to pellet the protein.
-
Transfer the supernatant and analyze by LC-MS/MS.
-
Separate pantothenic acid from other cellular components using a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify pantothenic acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of pantothenic acid based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.
-
Conclusion
This compound serves as an effective pro-vitamin for delivering pantothenic acid to dermal fibroblasts. While panthenol itself likely enters fibroblasts via passive diffusion, the subsequent uptake of its metabolite, pantothenic acid, is an active process mediated by the SMVT. Intracellularly, D-panthenol is converted to D-pantothenic acid, which then fuels the synthesis of Coenzyme A. This metabolic activation underpins the observed beneficial effects of this compound on fibroblast proliferation, migration, gene expression, and extracellular matrix synthesis. Further research is warranted to precisely identify the enzymes responsible for panthenol conversion in dermal fibroblasts and to fully delineate the downstream signaling pathways that mediate its diverse cellular responses. This knowledge will be invaluable for the rational design of advanced dermatological and therapeutic formulations.
References
The role of DL-Panthenol in wound healing and tissue regeneration
An In-depth Technical Guide on the Role of DL-Panthenol in Wound Healing and Tissue Regeneration
Abstract
This compound, the provitamin of pantothenic acid (Vitamin B5), is a well-established agent in dermatological and cosmetic applications, prized for its moisturizing and soothing properties. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning its efficacy in wound healing and tissue regeneration. It consolidates findings from in vitro, in vivo, and clinical studies, detailing its role in stimulating fibroblast proliferation, modulating inflammatory pathways, enhancing re-epithelialization, and restoring skin barrier function. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further investigation and application.
Introduction
Wound healing is a complex, orchestrated biological process involving four distinct but overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1] Disruptions in any of these phases can lead to delayed healing or chronic wounds. This compound is the alcohol analog of pantothenic acid.[2] Upon topical application, it is readily absorbed and enzymatically converted to pantothenic acid, an essential precursor for the synthesis of Coenzyme A (CoA).[3][4][5] CoA is a critical cofactor in numerous metabolic reactions, including the synthesis of fatty acids and energy production, which are vital for cellular repair and proliferation. This guide explores the multifaceted role of this compound in accelerating and improving the quality of wound repair.
Molecular Mechanisms of Action
This compound's therapeutic effects on wound healing are attributed to several key molecular and cellular activities. These mechanisms collectively contribute to faster wound closure, improved scar quality, and restoration of the skin's protective barrier.
Stimulation of Fibroblast Proliferation and Migration
Dermal fibroblasts are pivotal during the proliferation phase of wound healing, responsible for synthesizing extracellular matrix (ECM) components like collagen. Pantothenic acid and its derivatives have been shown to stimulate the proliferation and migration of human dermal fibroblasts, which is essential for forming new granulation tissue. In vitro studies have demonstrated that pantothenic acid enhances intracellular protein synthesis in fibroblasts, further supporting tissue regeneration.
Modulation of Gene Expression and Inflammation
This compound modulates the expression of genes critical to the healing process. It can upregulate the expression of cytokines such as Interleukin-6 (IL-6), which plays a role in the inflammatory and proliferative phases of healing. Studies have also shown that pantothenic acid can modulate the expression of genes involved in inflammation and cell growth, including IL-8 and HMOX-1, helping to balance the immune response for optimal healing. Furthermore, recent findings suggest that the clinical effects of pantothenic acid may be partly due to the regulation of Matrix Metalloproteinase-3 (MMP-3), an enzyme involved in ECM remodeling.
Enhancement of Skin Barrier Function and Hydration
A key function of topical dexpanthenol (B1670349) is its ability to act as a humectant, improving hydration of the stratum corneum. It reduces transepidermal water loss (TEWL) and helps maintain skin softness and elasticity. By enhancing skin barrier function, dexpanthenol accelerates re-epithelialization, the process by which keratinocytes migrate to cover the wound surface.
Antioxidant Properties
Oxidative stress from reactive oxygen species (ROS) can impair the healing process. Pantothenic acid helps protect cells from peroxidative damage by increasing intracellular levels of glutathione, a major antioxidant. In vitro studies have confirmed that both panthenol and pantothenic acid can suppress the generation of ROS in human skin cells, thereby reducing tissue damage.
The following diagram illustrates the primary molecular pathways influenced by this compound in the context of wound healing.
Quantitative Data from Preclinical and Clinical Studies
Multiple studies have quantified the effects of this compound on various wound healing parameters. The following tables summarize key findings.
Table 1: In Vivo and Clinical Wound Closure/Re-epithelialization Data
| Study Type | Model | Treatment | Key Finding | Value | Reference |
| Clinical Trial | Fractional CO2 Laser Wounds | 5% Dexpanthenol Ointment vs. Petroleum Jelly | Faster reduction in lesion diameter | Day 1 & 2: p < 0.05 | , |
| Clinical Trial | Superficial Wounds (Mesh Graft Donor Sites) | Dexpanthenol Formulation vs. Vehicle | Improved hydration (clinical score) | Week 2: p = 0.05 | |
| Preclinical | Full-thickness Excisional Wounds (Diabetic Rats) | Panthenol Citrate (PC) Biomaterial vs. Saline | Wound Area Reduction | Day 9: ~60% (PC) vs. ~35% (Saline) | |
| Preclinical | Full-thickness Excisional Wounds (Diabetic Rats) | Panthenol Citrate (PC) Biomaterial vs. Saline | Epidermal Layer Thickness | Day 27: ~100 µm (PC) vs. ~50 µm (Saline) | |
| Preclinical | Full-thickness Excisional Wounds (Diabetic Rats) | Panthenol Citrate (PC) Biomaterial vs. Saline | Granulation Tissue Thickness | Day 27: ~800 µm (PC) vs. ~400 µm (Saline) |
Table 2: Biomarker and Gene Expression Modulation
| Study Type | Model | Treatment | Biomarker/Gene | Change | Reference |
| Preclinical | Diabetic Rat Wounds | Panthenol Citrate (PC) vs. Saline | IL-6 (Pro-inflammatory) | ~3-fold decrease vs. Saline (p < 0.0001) | |
| Preclinical | Diabetic Rat Wounds | Panthenol Citrate (PC) vs. Saline | IL-10 (Anti-inflammatory) | ~3-fold increase vs. Saline (p < 0.0001) | |
| Preclinical | Diabetic Rat Wounds | Panthenol Citrate (PC) vs. Saline | Vimentin (Fibroblast marker) | ~2-fold increase vs. Saline | |
| In Vitro | 3D Skin Model | Calcium Pantothenate | MMP-3 | Upregulation | |
| In Vivo | Skin Wound Healing | Dexpanthenol | IL-6, CYP1B1, CCL2, CXCL1 | Upregulation |
Key Experimental Protocols
Reproducibility in wound healing research relies on standardized experimental models. Below are detailed methodologies for common assays used to evaluate this compound.
In Vitro Scratch (Wound Healing) Assay
This assay is used to study collective cell migration in two dimensions.
Objective: To assess the effect of this compound on the migration rate of dermal fibroblasts or keratinocytes.
Methodology:
-
Cell Seeding: Plate human dermal fibroblasts in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a sterile, linear scratch through the center of the monolayer using a p200 pipette tip. This creates a cell-free "wound" area.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with a culture medium containing various concentrations of this compound (or its active form) and a vehicle control.
-
Imaging: Place the plate in a live-cell imaging system equipped with an incubator. Capture images of the scratch area at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analysis: Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the wound area over time.
In Vivo Excisional Wound Model (Rat/Mouse)
This model is used to evaluate the effects of topical agents on full-thickness wound closure and tissue regeneration.
Objective: To determine the efficacy of a topical this compound formulation in accelerating wound healing in an animal model.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness circular excisional wound (e.g., 10 mm diameter) on the animal's back using a sterile biopsy punch. The day of wounding is designated as Day 0.
-
Grouping and Treatment: Divide animals into groups (n=5-6 per group):
-
Group 1: Negative Control (untreated or vehicle ointment).
-
Group 2: Test Group (topical application of this compound formulation, e.g., 5% w/w).
-
Group 3: Positive Control (standard-of-care drug, e.g., nitrofurazone (B1679002) 0.2%).
-
-
Application: Apply the assigned treatments topically to the wound area daily until complete healing.
-
Wound Area Measurement: Trace the wound margin on a transparent sheet every 2-3 days. Calculate the wound area (mm²) and determine the percentage of wound contraction.
-
Epithelialization Period: Record the number of days required for the eschar (dead tissue) to fall off completely without leaving a raw wound.
-
Histopathology: On a predetermined day (e.g., Day 14 or 27), euthanize the animals and excise the entire wound, including surrounding normal skin. Process the tissue for histopathological analysis (H&E and Masson's Trichrome staining) to assess re-epithelialization, collagen deposition, angiogenesis, and inflammatory cell infiltration.
The workflow for a typical in vivo excisional wound study is depicted below.
Conclusion and Future Directions
The evidence consolidated in this guide strongly supports the integral role of this compound in promoting wound healing and tissue regeneration. Its multifaceted mechanism of action—encompassing cellular proliferation, anti-inflammatory modulation, antioxidant effects, and skin barrier enhancement—makes it a valuable agent for managing superficial and post-procedure wounds. Quantitative data consistently demonstrates its ability to accelerate wound closure and improve the quality of tissue repair.
Future research should focus on elucidating the deeper molecular pathways, such as the specific transcription factors and signaling cascades (e.g., MAPK, CREB) modulated by pantothenic acid. Furthermore, advanced clinical trials using standardized endpoints like percentage area reduction (PAR) could provide more robust evidence for its efficacy in complex wound types, such as diabetic ulcers. The development of novel delivery systems that optimize the bioavailability of this compound at the wound site represents another promising avenue for enhancing its therapeutic potential in wound care.
References
- 1. In Vitro and In Vivo Characterization Methods for Evaluation of Modern Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dexpanthenol in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Hygroscopic Properties of DL-Panthenol for Topical Formulations
Introduction
DL-Panthenol, the provitamin of B5 (pantothenic acid), is a distinguished ingredient in the formulation of topical dermatological and cosmetic products. Its prevalence is attributed to its multifaceted benefits, primarily its profound moisturizing, soothing, and reparative properties.[1][2] As a stable, water-soluble racemic mixture of D-Panthenol and L-Panthenol, it is readily absorbed by the skin, where the biologically active D-Panthenol is enzymatically converted to pantothenic acid.[3][4] This guide provides a comprehensive technical exploration of the hygroscopic nature of this compound, its mechanism of action in skin hydration, and the experimental protocols used to substantiate its efficacy.
1. Hygroscopic and Humectant Properties
This compound is fundamentally a hygroscopic substance, meaning it actively attracts and absorbs moisture from the surrounding environment.[5] This characteristic makes it an exceptional humectant in topical formulations. When applied to the skin, it can effectively bind water molecules, thereby increasing the water content in the stratum corneum, the outermost layer of the skin. This action not only provides immediate hydration but also helps to reduce transepidermal water loss (TEWL), maintaining skin softness and elasticity. The pure powder form of this compound is noted to be highly hygroscopic.
2. Mechanism of Action in Skin Hydration
The moisturizing effect of this compound extends beyond its simple humectant action. Its efficacy is deeply rooted in its biological role within the skin cells.
-
Penetration and Conversion: Due to its relatively small molecular size, this compound effectively penetrates the skin's surface. Once absorbed, it is converted into pantothenic acid (Vitamin B5).
-
Role in Cellular Metabolism: Pantothenic acid is a crucial component of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions.
-
Enhancement of Skin Barrier Function: Coenzyme A is essential for the synthesis of crucial lipids, such as ceramides, and fatty acids that form the skin's lipid barrier. By promoting the production of these lipids, this compound helps to strengthen the skin's natural barrier, which in turn prevents moisture loss and protects the skin from external irritants.
The metabolic conversion of this compound is a key process that underpins its skin barrier-enhancing effects.
3. Quantitative Data on Efficacy
Clinical and laboratory studies have quantified the moisturizing and barrier-improving effects of panthenol-containing formulations. The data below summarizes key findings from available literature.
| Parameter Measured | Formulation Detail | Result | Source |
| Skin Hydration | Topical application of a this compound formulation | Up to 15% increase in skin hydration within two hours. | |
| Wound Healing | Cream with 5% Panthenol | Accelerates the healing of superficial wounds by 30%. | |
| Dry Skin Improvement | Regular application of a Panthenol cream | Significantly improves the moisture content of dry skin. | |
| Barrier Repair | Topical Dexpanthenol | Enhances skin barrier repair and reduces inflammation after SLS-induced irritation. |
4. Experimental Protocols
To assess the hygroscopic properties of this compound as a raw material and the hydrating efficacy of a final formulation, specific, validated protocols are employed.
4.1 Protocol for Assessing Raw Material Hygroscopicity
A standard method for quantifying the hygroscopicity of a pharmaceutical solid is Gravimetric Sorption Analysis (GSA), which offers a more precise and systematic approach than conventional methods like the European Pharmacopoeia (Ph. Eur.) test.
Methodology: Gravimetric Sorption Analysis (GSA)
-
Sample Preparation: A precisely weighed sample of this compound powder (typically 5-10 mg) is placed onto the microbalance of a Gravimetric Sorption Analyzer.
-
Pre-treatment/Drying: The sample is subjected to a drying step to establish a dry reference weight. This is typically achieved by exposing it to 0% relative humidity (RH) at a controlled temperature (e.g., 40°C) until a stable weight is recorded. This step is critical for accurate interpretation as it removes the influence of initial moisture content.
-
Equilibration: The RH within the chamber is then increased to a specific setpoint, typically 80% RH at 25°C, to match the conditions of the Ph. Eur. method.
-
Data Acquisition: The instrument continuously monitors the sample's weight as it absorbs moisture from the humidified atmosphere. The experiment continues until the weight stabilizes, indicating that equilibrium has been reached.
-
Calculation and Categorization: The percentage weight gain is calculated based on the difference between the final equilibrated weight and the initial dry weight. This value is then used to classify the material's hygroscopicity according to established categories.
Hygroscopicity Categories (per European Pharmacopoeia)
| Category | Weight Gain (at 25°C, 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
4.2 Protocol for Evaluating Formulation Efficacy
The efficacy of a topical formulation containing this compound is evaluated through in-vivo clinical studies on human subjects, using non-invasive biophysical instruments.
Methodology: In-Vivo Skin Hydration and Barrier Function Assessment
-
Subject Recruitment: A panel of volunteers with specific skin characteristics (e.g., dry skin) is recruited. Subjects undergo a washout period, abstaining from moisturizers on the test sites (typically the forearms) for a set duration.
-
Baseline Measurements: Before product application, baseline measurements are taken from designated test areas.
-
Skin Hydration: Measured using a Corneometer®, which determines the electrical capacitance of the skin, a value correlated with moisture content.
-
Barrier Function (TEWL): Measured using a Tewameter® or similar device that quantifies the rate of transepidermal water loss.
-
-
Product Application: A standardized amount of the this compound formulation is applied to the designated test site. An untreated site serves as a negative control.
-
Post-Application Measurements: Measurements are repeated at specified time points (e.g., 2 hours, 4 hours, 24 hours, and after several weeks of regular use) to assess both short-term and long-term effects.
-
Data Analysis: The data is statistically analyzed to compare the changes in hydration and TEWL at the treated sites against the baseline and the untreated control site.
This compound's role as a premier moisturizing agent is firmly supported by its intrinsic hygroscopic properties and its biological function in enhancing the skin's lipid barrier. As a humectant, it directly increases skin hydration by attracting and binding water. More significantly, its conversion to pantothenic acid and subsequent role in Coenzyme A synthesis fortifies the stratum corneum, reducing transepidermal water loss and improving overall skin health. The robust experimental protocols outlined herein provide formulators and researchers with the necessary framework to quantify these effects, ensuring the development of effective and scientifically validated topical products.
References
The Influence of DL-Panthenol on Keratinocyte Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Panthenol, the provitamin of B5, is a well-established ingredient in dermatological and cosmetic formulations, valued for its moisturizing and wound-healing properties. This technical guide delves into the cellular and molecular mechanisms underlying this compound's effects on keratinocytes, the primary cells of the epidermis. Specifically, it explores its role in modulating keratinocyte proliferation and differentiation, crucial processes for maintaining skin barrier integrity and facilitating repair. This document summarizes available quantitative data, provides detailed experimental protocols for in vitro assessment, and visualizes the key signaling pathways and experimental workflows implicated in this compound's mechanism of action.
Introduction
The epidermis is a dynamic tissue characterized by a constant cycle of keratinocyte proliferation in the basal layer and terminal differentiation in the suprabasal layers, culminating in the formation of the stratum corneum. This process is fundamental for the skin's barrier function. This compound, upon topical application, is readily converted into pantothenic acid, an essential component of Coenzyme A. Coenzyme A plays a pivotal role in cellular metabolism, including the synthesis of fatty acids and sphingolipids, which are critical for the formation and function of the epidermal barrier. While the macroscopic benefits of this compound are well-documented, a deeper understanding of its impact on keratinocyte biology at a molecular level is essential for the development of targeted dermatological therapies. This guide provides a comprehensive overview of the current understanding and methodologies for investigating the effects of this compound on keratinocyte proliferation and differentiation.
Quantitative Data on Keratinocyte Proliferation and Differentiation
While extensive quantitative data on the dose-dependent effects of this compound on epidermal keratinocytes is limited in publicly available literature, studies on related keratinocyte populations, such as human hair follicle outer root sheath cells (hORSCs), provide valuable insights. The following tables are representative of the expected dose-dependent effects based on available research.
Table 1: Effect of D-Panthenol on Human Hair Follicle Outer Root Sheath Cell (hORSC) Viability
| D-Panthenol Concentration | Cell Viability (% of Control) |
| 0 µM (Control) | 100% |
| 150 µM | ~115% |
| 300 µM | ~120% |
Data synthesized from studies on human hair follicle cells, which are a type of keratinocyte. The precise quantitative effects on epidermal keratinocytes may vary.
Table 2: Effect of D-Panthenol on Keratinocyte Proliferation Marker Ki67
| D-Panthenol Concentration | Ki67 Positive Cells (% of Total Cells) |
| 0 µM (Control) | Baseline |
| 2.5 mM | Increased |
Qualitative and semi-quantitative data from studies on human dermal papilla cells indicate an increase in the proliferation marker Ki67 upon treatment with D-Panthenol.
Table 3: Qualitative Effects of Pantothenic Acid on Keratinocyte Differentiation Markers
| Condition | Involucrin Expression | Loricrin Expression | Filaggrin Expression |
| Pantothenic Acid Deficiency | Increased | Increased | Increased |
| Normal Pantothenic Acid Levels | Baseline | Baseline | Baseline |
Studies on pantothenic acid deficiency suggest that a lack of this vitamin promotes keratinocyte differentiation.[1][2] This implies that adequate levels of pantothenic acid, derived from this compound, are necessary to maintain the balance between proliferation and differentiation.
Signaling Pathways in this compound's Mechanism of Action
This compound is proposed to influence keratinocyte proliferation and differentiation through the activation of key signaling pathways. While direct evidence in epidermal keratinocytes is still emerging, the known functions of these pathways in skin biology suggest their involvement.
The MAPK/ERK pathway is a central regulator of cell proliferation. Upon activation by growth factors, a signaling cascade leads to the phosphorylation of ERK, which then translocates to the nucleus to activate transcription factors that promote cell cycle progression.
The PI3K/Akt pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. Activation of this pathway leads to the phosphorylation of Akt, which in turn regulates numerous downstream targets involved in cell cycle regulation and apoptosis inhibition.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's effects on keratinocyte proliferation and differentiation. The immortalized human keratinocyte cell line, HaCaT, is commonly used for such studies.
Keratinocyte Proliferation Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (sterile-filtered)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMEM without this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Keratinocyte Differentiation Assessment (Western Blot)
This technique is used to detect and quantify the expression of specific proteins that serve as markers for different stages of keratinocyte differentiation (e.g., Involucrin, Loricrin, Filaggrin).
Materials:
-
HaCaT keratinocytes
-
DMEM with high calcium (e.g., 1.2 mM) to induce differentiation
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Involucrin, Loricrin, Filaggrin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture HaCaT cells in 6-well plates until they reach 70-80% confluency. To induce differentiation, switch to a high-calcium medium. Treat the cells with various concentrations of this compound for a specified period (e.g., 3-7 days), replacing the medium and treatment every 2-3 days.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression of the differentiation markers.
Conclusion
This compound plays a multifaceted role in skin health, with its effects on keratinocyte proliferation and differentiation being central to its therapeutic benefits. While direct quantitative data on epidermal keratinocytes remains an area for further investigation, existing evidence strongly supports its pro-proliferative and differentiation-modulating effects. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals to further elucidate the precise mechanisms of this compound's action and to develop novel dermatological applications. Future studies focusing on dose-response relationships in human epidermal keratinocytes and the definitive identification of the signaling pathways involved will be crucial in fully harnessing the therapeutic potential of this important provitamin.
References
- 1. The effect of pantothenic acid deficiency on keratinocyte proliferation and the synthesis of keratinocyte growth factor and collagen in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Panthenol in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, the provitamin of B5, is a well-established active ingredient in dermatology and cosmetology, renowned for its moisturizing, healing, and anti-inflammatory properties. Its efficacy is attributed to its conversion to pantothenic acid, a crucial component of Coenzyme A, which is essential for various metabolic processes in the skin. The use of three-dimensional (3D) human skin models offers a physiologically relevant in vitro platform to substantiate the efficacy and elucidate the mechanism of action of cosmetic and dermatological ingredients like this compound, reducing the reliance on animal testing.[1][2][3]
These application notes provide detailed protocols for assessing the effects of this compound on 3D skin models, focusing on key performance indicators such as skin barrier function, cytotoxicity, and the expression of relevant biomarkers.
Mechanism of Action
Upon topical application, this compound penetrates the skin and is converted to D-Pantothenic Acid. This biologically active form plays a vital role in the synthesis of lipids, proteins, and carbohydrates. In the context of skin health, pantothenic acid contributes to the repair and maintenance of the epidermal barrier, enhances hydration, and modulates inflammatory responses.[4][5] Key signaling pathways influenced by panthenol include the Wnt/β-catenin pathway, transforming growth factor-beta (TGF-β) signaling, and the vascular endothelial growth factor (VEGF) pathway, which are crucial for cell proliferation, differentiation, and tissue regeneration.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound on commercially available 3D reconstructed human epidermis or full-thickness skin models.
General Workflow for Topical Application and Analysis
This workflow outlines the entire process from receipt of the 3D skin models to the final analysis of this compound's effects.
Protocol for Assessing Cell Viability (MTT Assay)
This protocol determines the potential cytotoxicity of this compound at various concentrations.
Materials:
-
3D Reconstructed Human Epidermis (RHE) models
-
Assay medium (as provided by the RHE model manufacturer)
-
This compound stock solution
-
Vehicle control (e.g., sterile water, PBS, or formulation base)
-
Positive control (e.g., 1% Triton X-100)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in assay medium)
-
Isopropanol (B130326) or DMSO
-
24-well plates
Procedure:
-
Upon receipt, equilibrate the RHE tissues overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare different concentrations of this compound (e.g., 0.5%, 1%, 5% w/v) in a suitable vehicle.
-
Apply a defined volume (e.g., 25-50 µL) of the this compound solutions, vehicle control, and positive control to the apical surface of the tissues in triplicate.
-
Incubate the tissues for 24 to 48 hours.
-
After incubation, transfer the tissues to a new 24-well plate containing the MTT solution and incubate for 3 hours at 37°C.
-
Remove the tissues from the MTT solution and immerse them in isopropanol or DMSO to extract the formazan (B1609692) crystals.
-
Shake for at least 2 hours at room temperature to ensure complete dissolution of the formazan.
-
Measure the absorbance of the extract at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol for Evaluating Skin Barrier Function (Transepidermal Water Loss - TEWL)
This protocol measures the integrity of the skin barrier after treatment with this compound.
Materials:
-
3D Full-Thickness Skin models
-
Assay medium
-
This compound solutions
-
Vehicle control
-
TEWL measurement device (e.g., Tewameter®)
Procedure:
-
Equilibrate the full-thickness skin models as per the manufacturer's instructions.
-
Apply this compound solutions and vehicle control topically to the models.
-
At specified time points (e.g., 24, 48, 72 hours), measure the TEWL from the surface of the skin models according to the instrument's operating procedure.
-
Record the TEWL values (g/m²/h) and compare the treated groups to the vehicle control. A decrease in TEWL indicates an improvement in barrier function.
Protocol for Gene Expression Analysis (qRT-PCR)
This protocol quantifies the expression of genes involved in skin barrier function, hydration, and inflammation.
Materials:
-
3D skin models
-
This compound solutions
-
Vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Filaggrin (FLG), Collagen type I (COL1A1), Aquaporin-3 (AQP3), Hyaluronan Synthase (HAS)) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Treat the 3D skin models with this compound and controls as described previously.
-
At the end of the incubation period, harvest the tissues and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the this compound treated groups relative to the vehicle control.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on existing literature. Researchers should aim to generate similar data for their specific formulations and experimental conditions.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound | Cell Viability (% of Vehicle Control) |
| Vehicle Control | 100% |
| 0.5% | > 95% |
| 1.0% | > 90% |
| 5.0% | > 85% |
| Positive Control (1% Triton X-100) | < 20% |
Table 2: Effect of this compound on Skin Barrier Function (TEWL)
| Treatment | Change in TEWL (g/m²/h) vs. Baseline |
| Vehicle Control | No significant change |
| 1.0% this compound | Significant decrease |
| 5.0% this compound | More pronounced significant decrease |
Table 3: Expected Modulation of Gene Expression by this compound
| Gene | Function | Expected Regulation by this compound |
| Filaggrin (FLG) | Skin barrier integrity | Upregulation |
| Collagen (COL1A1) | Dermal structure and elasticity | Upregulation |
| Aquaporin-3 (AQP3) | Skin hydration | Upregulation |
| TGF-β1 | Regulation of cell growth and differentiation | Downregulation |
| VEGF | Angiogenesis and cell proliferation | Upregulation |
Signaling Pathway Visualization
This compound, upon conversion to Pantothenic Acid, influences several signaling pathways that are crucial for skin homeostasis and repair. The diagram below illustrates a simplified model of these interactions.
Conclusion
The provided protocols and application notes offer a comprehensive framework for researchers and scientists to investigate the effects of this compound using 3D skin models. These in vitro methods allow for the generation of robust and reproducible data on cytotoxicity, skin barrier enhancement, and the molecular mechanisms underlying the beneficial effects of this compound on the skin. The use of such advanced models is pivotal in the development and substantiation of innovative and effective dermatological and cosmetic products.
References
Application Note: Quantification of DL-Panthenol in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a racemic mixture of the D- and L-isomers of panthenol, is a common supplement in cell culture media. The biologically active form, D-panthenol (dexpanthenol), is a precursor to Vitamin B5 (pantothenic acid), an essential component for the synthesis of coenzyme A (CoA).[1] CoA plays a pivotal role in numerous cellular processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of vital molecules.[2] Accurate quantification of this compound in cell culture media is crucial for understanding its stability, uptake by cells, and its effect on cellular metabolism and signaling pathways. This application note provides a detailed protocol for the quantification of this compound in cell culture media using a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
This method employs RP-HPLC to separate this compound from the complex matrix of cell culture media. The protocol involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation on a C18 column and quantification using a UV detector. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of panthenol, derived from various validated methods. These values can serve as a benchmark for method development and validation.
| Parameter | D-Panthenol | L-Panthenol | This compound (Total) | Reference |
| Linearity Range (µg/mL) | 1.0 - 1300 | 1.0 - 1300 | 10 - 100 | [3][4] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.3 | 3 | [3] |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 1.0 | 8.5 | |
| Recovery (%) | > 92% | > 92% | 94.7% - 100.3% | |
| Precision (RSD%) | < 2.5% | < 2.3% | < 2.2% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Cell culture media samples (e.g., DMEM, RPMI-1640)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic or gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 205 - 220 nm.
-
Injection Volume: 20 - 50 µL.
-
Column Temperature: 25 - 30 °C.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 75, 100 µg/mL).
Sample Preparation (Cell Culture Media)
Cell culture media are complex matrices containing proteins, amino acids, vitamins, and salts that can interfere with HPLC analysis. A protein precipitation step is essential for sample cleanup.
-
Protein Precipitation:
-
Transfer 500 µL of the cell culture media sample into a microcentrifuge tube.
-
Add 1.5 mL of cold (-20°C) acetonitrile or acetone (B3395972) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared cell culture media samples.
-
Identify and quantify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound in cell culture media.
Hypothetical Signaling Pathway of D-Panthenol
D-Panthenol is converted to pantothenic acid, a precursor for Coenzyme A (CoA) synthesis. CoA is integral to cellular metabolism and can influence pathways related to cell growth and survival. For instance, in human hair follicle cells, D-panthenol has been shown to promote cell growth by preventing senescence and apoptosis.
Caption: Hypothetical signaling pathway of D-Panthenol in promoting cell growth.
References
Application Note: Spectrofluorimetric Determination of DL-Panthenol in Pharmaceutical Formulations
**Abstract
This application note details validated spectrofluorimetric methods for the quantitative determination of DL-Panthenol (pro-vitamin B5) in various pharmaceutical formulations. This compound, a common active ingredient in topical and systemic preparations, is first hydrolyzed to β-alanol. The resulting primary amine is then derivatized with a fluorogenic reagent, such as ninhydrin (B49086) or nitrobenzoxadiazole chloride (NBD-Cl), to yield a highly fluorescent product. An alternative method involving direct derivatization with citric acid is also presented. These methods offer high sensitivity, selectivity, and a wide linear range, making them suitable for quality control and research applications.
Introduction
This compound is the alcohol analog of pantothenic acid (Vitamin B5) and is widely used in pharmaceutical and cosmetic products for its moisturizing and wound-healing properties.[1] Accurate and sensitive quantification of this compound is crucial for ensuring product quality and efficacy. Spectrofluorimetry offers a sensitive and reliable analytical approach for this purpose. The methods described herein are based on the chemical derivatization of this compound or its hydrolysis product, β-alanol, to generate a fluorescent compound that can be measured.
Principle of the Methods
The primary spectrofluorimetric methods involve an initial alkaline hydrolysis of this compound to yield β-alanol (3-amino-1-propanol).[2][3] This primary amine is then reacted with a fluorogenic reagent to produce a fluorescent derivative.
-
Ninhydrin Method: β-alanol reacts with ninhydrin to form a fluorescent product.[2][3]
-
NBD-Cl Method: β-alanol reacts with nitrobenzoxadiazole chloride (NBD-Cl) to create a fluorescent derivative.
-
Citric Acid Method: A direct method where D-Panthenol reacts with citric acid without a prior hydrolysis step to form a fluorescent compound.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the different spectrofluorimetric methods for this compound determination.
Table 1: Method Parameters and Performance Characteristics
| Parameter | Ninhydrin Method | NBD-Cl Method | Citric Acid Method |
| Excitation Wavelength (λex) | 385 nm | 480 nm | Not Specified |
| Emission Wavelength (λem) | 465 nm | 530 nm | Not Specified |
| Linearity Range | 0.01 - 3.0 µg/mL | 0.3 - 3.0 µg/mL | 0.005 - 1.0 mg/mL |
| Limit of Detection (LOD) | 0.005 µg/mL | 1.95 x 10⁻⁷ M | 0.001 mg/mL |
| Limit of Quantification (LOQ) | 0.005 µg/mL | Not Specified | 0.005 mg/mL |
Table 2: Recovery Studies in Pharmaceutical Formulations (NBD-Cl Method)
| Formulation | Mean Recovery (%) ± S.D. (n=9) |
| Ampoules | 100.12 ± 0.78 |
| Cream | 100.79 ± 0.77 |
| Sunscreen Gel | 100.07 ± 0.31 |
Experimental Protocols
General Reagents and Equipment
-
This compound standard
-
Sodium Hydroxide (NaOH)
-
Ninhydrin
-
Nitrobenzoxadiazole chloride (NBD-Cl)
-
Citric Acid
-
Methanol
-
Ethanol
-
Chloroform
-
Deionized water
-
Spectrofluorometer
-
Water bath
-
pH meter
-
Standard laboratory glassware
Protocol 1: Determination of this compound using Ninhydrin
This protocol is based on the alkaline hydrolysis of this compound followed by derivatization with ninhydrin.
4.2.1. Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation (e.g., cream, gel) equivalent to a known concentration of this compound.
-
Dissolve the sample in a suitable solvent (e.g., deionized water or ethanol) and dilute to a known volume in a volumetric flask.
-
For solid dosage forms, crush the tablets and extract the active ingredient with a suitable solvent.
-
Filter the solution if necessary to remove any insoluble excipients.
4.2.2. Hydrolysis
-
Take an aliquot of the sample solution and add an equal volume of 2M NaOH.
-
Heat the mixture in a boiling water bath for 15 minutes to effect hydrolysis of this compound to β-alanol.
-
Cool the solution to room temperature.
4.2.3. Derivatization and Measurement
-
To the hydrolyzed solution, add a solution of ninhydrin.
-
Adjust the pH to the optimal range for the reaction (if specified in the detailed method).
-
Heat the mixture in a water bath at a specified temperature and time (e.g., 60°C for 45 minutes).
-
After cooling, dilute the solution to a known volume with deionized water.
-
Measure the fluorescence intensity at an excitation wavelength of 385 nm and an emission wavelength of 465 nm.
-
Prepare a calibration curve using standard solutions of this compound treated with the same procedure.
-
Quantify the this compound concentration in the sample by interpolating its fluorescence intensity on the calibration curve.
Protocol 2: Determination of this compound using NBD-Cl
This method involves alkaline hydrolysis followed by derivatization with NBD-Cl.
4.3.1. Sample Preparation and Hydrolysis
Follow steps 4.2.1 and 4.2.2 as described in the Ninhydrin method.
4.3.2. Derivatization and Measurement
-
To the hydrolyzed and cooled solution, add a solution of NBD-Cl in methanol.
-
Adjust the pH with a suitable buffer (e.g., borate (B1201080) buffer).
-
Heat the reaction mixture in a water bath at a specified temperature and for a specific duration.
-
After cooling, dilute the solution to a final volume with methanol.
-
Measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.
-
Construct a calibration curve with this compound standards subjected to the same procedure.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 3: Direct Determination of D-Panthenol using Citric Acid
This protocol describes a method that does not require a separate hydrolysis step.
4.4.1. Sample Preparation
-
Prepare sample solutions of the pharmaceutical formulation in deionized water.
-
Dilute the samples to fall within the linear range of the assay (0.005 - 1.0 mg/mL).
4.4.2. Derivatization and Measurement
-
Mix the sample solution with a solution of citric acid.
-
The reaction is typically carried out at an elevated temperature for a specific time to form the fluorescent derivative.
-
After the reaction is complete, cool the solution to room temperature.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the D-Panthenol-citric acid adduct.
-
Prepare a calibration curve using D-Panthenol standards treated under the same conditions.
-
Calculate the D-Panthenol concentration in the unknown samples.
Visualizations
Caption: Experimental workflow for spectrofluorimetric determination of this compound.
Caption: Reaction pathway for the derivatization of this compound after hydrolysis.
Conclusion
The spectrofluorimetric methods presented are robust, sensitive, and suitable for the routine analysis of this compound in pharmaceutical formulations. The choice of method may depend on the specific formulation matrix, available equipment, and desired sensitivity. Proper method validation should be performed in accordance with regulatory guidelines to ensure accuracy and precision.
References
- 1. Fluorescence Assay for the Determination of d-Panthenol Based on Novel Ring-Fused 2-Pyridone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric and fluorimetric methods for determination of panthenol in cosmetic and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of DL-Panthenol in Hair Growth Using Hair Follicle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, a provitamin of B5, is a well-established ingredient in hair care products, valued for its moisturizing and strengthening properties. Recent in vitro studies have delved into its mechanisms of action at a cellular level, particularly its effects on the proliferation and preservation of hair follicle cells. These investigations are pivotal for understanding its potential in promoting hair growth and mitigating hair loss.
This document provides detailed application notes and experimental protocols for studying the effects of this compound on human hair follicle cell cultures. The focus is on two primary cell types crucial for hair growth: Human Follicle Dermal Papilla Cells (HFDPC) and Human Hair Outer Root Sheath Cells (HHORSC). Dermal papilla cells are instrumental in regulating the hair growth cycle, while outer root sheath cells contribute to the structure of the hair follicle.
It is important to note that while this compound is a racemic mixture of D-Panthenol and L-Panthenol, it is the D-Panthenol enantiomer that is biologically active.[1][2] The human body converts D-Panthenol into pantothenic acid (Vitamin B5), which plays a crucial role in cellular metabolism.[3] For physiological effects such as stimulating cell proliferation and wound healing, D-Panthenol is the active form.[3] Therefore, the biological effects observed in the following protocols are attributed to the D-isomer within the this compound mixture.
These protocols are designed to offer a robust framework for researchers to assess the efficacy of this compound and other compounds in the context of hair growth research and the development of novel therapeutics for alopecia.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected quantitative outcomes from treating human hair follicle cells with D-Panthenol, the active form of this compound. These results are based on published literature and serve as a benchmark for experimental validation.[4]
Table 1: Effect of D-Panthenol on Human Follicle Dermal Papilla Cells (HFDPC)
| Parameter | Assay | Concentration of D-Panthenol | Result | Reference |
| Cell Viability | CCK-8 Assay | 0.05 mM - 5 mM | Increased cell viability in a concentration-dependent manner. | |
| Cell Proliferation | Ki67 Immunostaining | 5 mM | Significant increase in the percentage of Ki67-positive cells. | |
| Apoptosis Markers | Western Blot / RT-qPCR | 5 mM | Significant reduction in Caspase-3 and Caspase-9 expression. | |
| Senescence Markers | Western Blot / RT-qPCR | 5 mM | Significant reduction in p16 and p21 expression. | |
| Anagen-Inducing Factors | ALP Activity Assay, Western Blot, RT-qPCR | 5 mM | Increased Alkaline Phosphatase (ALP) activity and expression. Increased β-catenin and Versican expression. | |
| Catagen-Inducing Factor | Western Blot / RT-qPCR | 5 mM | Significant reduction in TGF-β1 expression. | |
| Growth Factor Expression | Immunocytochemistry / RT-qPCR | 5 mM | Upregulation of Vascular Endothelial Growth Factor (VEGF) expression. |
Table 2: Effect of D-Panthenol on Human Hair Outer Root Sheath Cells (HHORSC)
| Parameter | Assay | Concentration of D-Panthenol | Result | Reference |
| Cell Viability & Proliferation | CCK-8 Assay | 5 mM | Enhanced cell proliferation and viability. | |
| Senescence Markers | RT-qPCR | 5 mM | Significant downregulation of p16 and p21 mRNA expression. | |
| Growth Factor & Receptor Expression | RT-qPCR | 5 mM | Upregulation of both VEGF and its receptor (VEGFR) expression. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on hair follicle cells.
Protocol 1: Human Hair Follicle Cell Culture
1.1. Human Follicle Dermal Papilla Cell (HFDPC) Culture
-
Materials:
-
Cryopreserved Human Follicle Dermal Papilla Cells (HFDPC)
-
Follicle Dermal Papilla Cell Growth Medium
-
Collagen Coating Solution
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralization Solution
-
T-75 or T-225 culture flasks
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Micropipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Coating Culture Vessels:
-
Aseptically add Collagen Coating Solution to the culture flask, ensuring the entire growth surface is covered.
-
Incubate at room temperature for 1-2 hours.
-
Aspirate the solution and wash the flask three times with DPBS.
-
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of HFDPC in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.
-
-
Seeding and Culture:
-
Seed the cells onto the collagen-coated flask at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with DPBS.
-
Add Trypsin/EDTA solution and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with Trypsin Neutralization Solution.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.
-
-
1.2. Human Hair Outer Root Sheath Cell (HHORSC) Culture
-
Materials:
-
Cryopreserved Human Hair Outer Root Sheath Cells (HHORSC)
-
Mesenchymal Stem Cell Growth Medium
-
Poly-L-lysine-coated culture vessels
-
DPBS, Trypsin/EDTA, Trypsin Neutralization Solution
-
Standard cell culture equipment
-
-
Procedure:
-
Coating Culture Vessels:
-
Prepare poly-L-lysine-coated culture vessels (2 µg/cm²) at least one hour prior to use.
-
-
Thawing and Seeding:
-
Follow the same thawing procedure as for HFDPC.
-
Seed the cells onto the poly-L-lysine-coated vessel at a recommended density of 5,000 cells/cm².
-
-
Culture and Subculturing:
-
Incubate at 37°C with 5% CO2, changing the medium every 2-3 days.
-
Subculture at 80-90% confluency using the standard trypsinization procedure.
-
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Materials:
-
HFDPC or HHORSC
-
96-well culture plates
-
This compound stock solution (sterile-filtered)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the this compound solutions. Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Immunocytochemistry for Ki67
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope. The percentage of Ki67-positive cells can be quantified using image analysis software.
-
Protocol 4: Western Blotting for β-catenin and TGF-β1
-
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-TGF-β1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 5: RT-qPCR for Gene Expression Analysis
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGF, TGFB1, CCNB1, BIRC5) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Extract total RNA from cell samples.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted effects on hair follicle cells.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Key signaling pathways influenced by D-Panthenol.
References
Application Note: Assessment of DL-Panthenol Cytotoxicity Using In Vitro Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction DL-Panthenol, a racemic mixture of D-Panthenol and L-Panthenol, is the provitamin of pantothenic acid (Vitamin B5).[1][2][3] Dexpanthenol (D-Panthenol) is the biologically active form, which is enzymatically converted in the skin and body to pantothenic acid.[1][2] Pantothenic acid is an essential component of Coenzyme A, a vital cofactor in numerous enzymatic reactions crucial for protein, carbohydrate, and fat metabolism. Due to its role in cellular function, wound healing, and moisturization, this compound is widely used in cosmetic and pharmaceutical products. In vitro studies have shown that D-Panthenol can stimulate the growth of human hair follicle cells and may prevent apoptosis and cell senescence. Given its biological role, this compound is generally considered to have a low cytotoxicity profile. This application note provides detailed protocols for assessing the potential cytotoxicity of this compound using a panel of common cell viability assays.
General Experimental Workflow The overall process for testing the cytotoxicity of a compound involves cell preparation, treatment, incubation, and subsequent viability measurement using a specific assay.
Caption: General workflow for in vitro cytotoxicity testing.
Metabolic Activity Assays
Metabolic assays are widely used to assess cell viability by measuring the metabolic activity of a cell population, which is generally proportional to the number of live cells.
A. MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of medium containing various concentrations of this compound. Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Triton™ X-100).
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
B. Resazurin (alamarBlue™) Assay
Principle: This assay uses the redox indicator Resazurin, a non-toxic, cell-permeable blue dye. In viable, metabolically active cells, intracellular reductases convert blue, non-fluorescent Resazurin into pink, highly fluorescent Resorufin. The increase in fluorescence is proportional to the number of living cells. This assay is less toxic to cells than MTT, allowing for continuous monitoring over time.
Caption: Principle of the Resazurin (alamarBlue™) assay.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Reagent Addition: Add Resazurin reagent (e.g., alamarBlue™) to each well, typically 10% of the culture volume (10 µL for 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours (or as optimized for the specific cell line) at 37°C, protected from light.
-
Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm.
-
Data Analysis: Calculate % Viability using the fluorescence readings, similar to the MTT assay calculation.
Cell Membrane Integrity Assay (LDH Assay)
Principle: The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
Caption: Principle of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT assay protocol. Ensure controls include:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (e.g., Triton™ X-100) to determine 100% cytotoxicity.
-
-
Incubation: Incubate for the desired treatment period (e.g., 24-72 hours).
-
Sample Collection: Centrifuge the plate (if using suspension cells) at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Since this compound is expected to have low cytotoxicity, results may resemble the hypothetical data below.
Table 1: Effect of this compound on Cell Viability (MTT Assay) Results are expressed as Mean % Viability ± Standard Deviation (SD) from three independent experiments.
| This compound Conc. (mM) | Mean Absorbance (570 nm) | % Viability (± SD) |
| 0 (Untreated Control) | 1.250 | 100.0 ± 4.5 |
| 0.1 | 1.280 | 102.4 ± 5.1 |
| 0.5 | 1.310 | 104.8 ± 3.9 |
| 1.0 | 1.295 | 103.6 ± 4.2 |
| 2.5 | 1.265 | 101.2 ± 5.5 |
| 5.0 | 1.210 | 96.8 ± 6.1 |
| 10.0 | 1.150 | 92.0 ± 5.8 |
| Positive Control (10% DMSO) | 0.115 | 9.2 ± 2.1 |
Table 2: Membrane Integrity Assessment (LDH Assay) Results are expressed as Mean % Cytotoxicity ± Standard Deviation (SD).
| Treatment Group | Mean Absorbance (490 nm) | % Cytotoxicity (± SD) |
| Spontaneous Release (Untreated) | 0.210 | 0.0 ± 3.1 |
| This compound (1 mM) | 0.225 | 1.8 ± 2.5 |
| This compound (5 mM) | 0.240 | 3.6 ± 3.3 |
| This compound (10 mM) | 0.280 | 8.4 ± 4.0 |
| Maximum Release (Lysis Buffer) | 1.040 | 100.0 (by definition) |
Mechanism of this compound's Biological Action
The low cytotoxicity of this compound can be attributed to its conversion into Pantothenic Acid (Vitamin B5), a vital component for cellular health.
Caption: Cellular conversion and role of this compound.
Conclusion This application note provides a framework and detailed protocols for assessing the cytotoxicity of this compound. A multi-assay approach is recommended to obtain a comprehensive toxicity profile. Based on existing literature, this compound is expected to exhibit low to negligible cytotoxicity and may even show proliferative or protective effects at certain concentrations. The provided protocols for MTT, Resazurin, and LDH assays offer robust methods to quantify cell viability and membrane integrity, ensuring reliable evaluation for research and drug development purposes.
References
Application Note & Protocol: Evaluating DL-Panthenol's Influence on Cell Migration Using an In Vitro Scratch Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for tissue regeneration and wound healing. The in vitro scratch assay is a widely adopted, straightforward, and economical method for investigating collective cell migration. This application note provides a detailed protocol for utilizing the scratch assay to assess the effect of DL-Panthenol, a provitamin of B5, on the migratory capabilities of cultured cells, such as human dermal fibroblasts. This compound is known to be converted to pantothenic acid in the skin, which has been shown to stimulate the migration and proliferation of dermal fibroblasts, key events in the wound healing process.[1][2][3][4][5] This protocol outlines the necessary steps from cell culture preparation to data analysis and provides a framework for presenting the quantitative findings.
Experimental Principles
The in vitro scratch assay models the process of wound healing in a two-dimensional cell culture system. A "scratch" or cell-free gap is created in a confluent monolayer of cells. The rate at which the cells at the edge of this gap migrate to close the "wound" is monitored over time, typically through phase-contrast microscopy. By treating the cells with varying concentrations of this compound and comparing the rate of wound closure to an untreated control, the effect of the compound on cell migration can be quantified. To ensure that the observed gap closure is primarily due to cell migration rather than proliferation, it is crucial to inhibit cell division. This can be achieved by serum-starving the cells or by using a mitosis inhibitor like Mitomycin C.
Detailed Experimental Protocol
Materials:
-
Human Dermal Fibroblasts (HDFs) or other adherent cell line of interest
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound solution (sterile-filtered)
-
Mitomycin C (optional)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 24-well plates at a density that will form a confluent monolayer (95-100%) within 24 hours. Optimization of seeding density is crucial for reproducible results.
-
-
Inhibition of Cell Proliferation (Choose one option):
-
Serum Starvation: Once the cells have formed a confluent monolayer, replace the growth medium with a low-serum medium (e.g., 0.5-2% FBS) or serum-free medium and incubate for 16-24 hours prior to scratching.
-
Mitomycin C Treatment: Alternatively, treat the confluent monolayer with 10 µg/mL Mitomycin C for 2 hours to inhibit DNA synthesis. After incubation, gently wash the cells three times with sterile PBS to remove any residual Mitomycin C.
-
-
Creating the Scratch:
-
Carefully aspirate the medium from the wells.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer with a firm, consistent pressure. A ruler or guide can be used to ensure straight and consistent scratches.
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Add fresh low-serum or serum-free medium containing the desired concentrations of this compound to the treatment wells. Include a vehicle control (medium without this compound) and a positive control if available.
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment, capture the first set of images of the scratches (T=0) using an inverted microscope with a 10x objective.
-
It is recommended to acquire multiple images along the length of the scratch to ensure a representative analysis of wound closure.
-
Place the plate back in the incubator and acquire subsequent images at regular intervals (e.g., every 6, 12, and 24 hours) at the exact same positions.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for all treatment groups.
-
Calculate the percentage of wound closure at each time point using the following formula: Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
The migration rate can also be determined by calculating the change in the width of the scratch over time.
-
Data Presentation
The quantitative data generated from this assay should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Wound Closure Rate
| Treatment Group | Concentration (µg/mL) | Average Wound Area at T=0 (µm²) | Average Wound Area at T=12h (µm²) | Wound Closure at T=12h (%) | Average Wound Area at T=24h (µm²) | Wound Closure at T=24h (%) |
| Vehicle Control | 0 | |||||
| This compound | 10 | |||||
| This compound | 50 | |||||
| This compound | 100 | |||||
| Positive Control |
Table 2: Effect of this compound on Cell Migration Rate
| Treatment Group | Concentration (µg/mL) | Initial Scratch Width (µm) | Final Scratch Width (µm) | Migration Rate (µm/hour) |
| Vehicle Control | 0 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro scratch assay to assess this compound's effect on cell migration.
Proposed Signaling Pathway for this compound-Mediated Cell Migration
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts [jstage.jst.go.jp]
Application Notes and Protocols for Analyzing the Stability of DL-Panthenol in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, the provitamin of B5, is a widely used active ingredient in cosmetic and pharmaceutical formulations due to its moisturizing, healing, and soothing properties.[1][2] However, its stability can be compromised by various factors during the product's shelf life, including temperature, pH, and interaction with other formulation components. This can lead to a loss of efficacy and the formation of degradation products. Therefore, robust analytical methods are crucial for assessing the stability of this compound in cosmetic formulations to ensure product quality and safety.
These application notes provide detailed protocols for analyzing the stability of this compound in various cosmetic formulations. The methods described herein cover the quantification of this compound, the evaluation of physical and chemical stability of the formulation, and the identification of potential degradation pathways.
Analytical Methods for Quantification of this compound
The accurate quantification of this compound over time is central to any stability study. Several analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) being one of the most common and reliable methods.[1][3][4]
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous determination of this compound in cosmetic products.
2.1.1. Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Purified water (e.g., Milli-Q)
-
0.45 µm membrane filters
Chromatographic Conditions: A summary of exemplary chromatographic conditions is provided in the table below. These may need to be optimized depending on the specific cosmetic matrix and available instrumentation.
| Parameter | Condition |
| Mobile Phase | A mixture of phosphate buffer and an organic solvent (e.g., Methanol or Acetonitrile). An example is 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v). Another option is acetonitrile–10 mM phosphoric acid (pH 2.5) (85:15, v/v). |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 - 210 nm |
| Injection Volume | 20 µL |
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 10 - 100 µg/mL).
Sample Preparation:
-
Accurately weigh a representative amount of the cosmetic formulation.
-
Disperse the sample in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Sonication may be required to ensure complete extraction of this compound.
-
Dilute the extraction solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
The stability of this compound is assessed by monitoring the decrease in its concentration over time under different storage conditions.
2.1.2. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Parameter | Typical Acceptance Criteria | Example Values |
| Linearity (r²) | ≥ 0.995 | 0.9993 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 94.7% |
| Precision (% RSD) | ≤ 2% | - |
Spectrophotometric and Fluorimetric Methods
2.2.1. Colorimetric Method
This method is based on the alkaline hydrolysis of panthenol to β-alanol, which then reacts with a chromogenic reagent.
2.2.2. Fluorimetric Method
A more sensitive method involves the reaction of the hydrolyzed panthenol with a fluorogenic agent like ninhydrin.
Stability Testing Protocol
A comprehensive stability testing program is essential to evaluate the shelf-life of a cosmetic product containing this compound. This involves subjecting the product to various environmental conditions and monitoring its physical, chemical, and microbiological properties over time.
Experimental Workflow for Stability Testing
References
- 1. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 2. Laboratory analysis of D-panthenol (CAS: 81-13-0) on cosmetic products - Analytice [analytice.com]
- 3. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarypharmacon.com [veterinarypharmacon.com]
Application of DL-Panthenol in Nanoparticle-Based Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Panthenol, the provitamin of B5, is a well-established active ingredient in dermatological and cosmetic formulations, renowned for its moisturizing, wound-healing, and anti-inflammatory properties.[1][2] Upon topical application, it penetrates the skin and is converted to pantothenic acid, a crucial component of Coenzyme A, which plays a vital role in cellular metabolism and tissue repair.[1][2] The encapsulation of this compound into nanoparticle-based drug delivery systems presents a promising strategy to enhance its therapeutic efficacy. Nanocarriers can improve the stability of this compound, control its release, and potentially enhance its penetration into deeper skin layers, thereby optimizing its beneficial effects on skin regeneration and repair.[3]
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Application Notes
The incorporation of this compound into nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes can offer several advantages:
-
Enhanced Stability: Encapsulation protects this compound from degradation, increasing its shelf-life and stability in formulations.
-
Controlled Release: Nanoparticle formulations can be engineered to provide a sustained release of this compound over an extended period, ensuring prolonged therapeutic action.
-
Improved Bioavailability: By facilitating skin penetration, nanoparticles can increase the amount of this compound reaching the target cells in the epidermis and dermis.
-
Targeted Delivery: Surface-modified nanoparticles can be designed to target specific cells or skin structures, although this is a more advanced application.
Quantitative Data Summary
Due to the limited availability of published data specifically on this compound loaded into a wide variety of nanoparticles, the following table presents a summary of typical physicochemical properties and performance parameters observed for hydrophilic drugs encapsulated in different nanoparticle systems, which can be extrapolated as expected values for this compound formulations. A specific example for dexpanthenol-loaded nanofibers is included for reference.
| Nanoparticle Type | Active Ingredient | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Drug Release Profile | Reference |
| Core/Shell Nanofibers | Dexpanthenol (6% w/v in core) | 252 | Not Reported | Not Reported | Not Reported | Sustained release following Fickian diffusion | |
| Solid Lipid Nanoparticles (SLNs) | General Hydrophilic Drug | 100 - 400 | -10 to -30 | 40 - 70 | 1 - 5 | Biphasic: initial burst followed by sustained release | |
| Polymeric Nanoparticles (e.g., PLGA) | General Hydrophilic Drug | 150 - 300 | -5 to -25 | 30 - 60 | 0.5 - 4 | Sustained release, tunable by polymer composition | |
| Liposomes | General Hydrophilic Drug | 100 - 250 | Near-neutral to slightly negative | 20 - 50 (passive loading) | 1 - 3 | Dependent on lipid composition and preparation method |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of this compound loaded nanoparticles. Researchers should optimize these protocols based on their specific materials and equipment.
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol is adapted from general methods for encapsulating hydrophilic drugs in SLNs.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Aqueous Phase: Dissolve the surfactant and this compound in purified water. Heat the solution to 5-10°C above the melting point of the solid lipid.
-
Preparation of Lipid Phase: Melt the solid lipid at 5-10°C above its melting point.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: (Optional) Centrifuge the SLN dispersion to remove any unencapsulated this compound.
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles (PLGA) by Double Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophilic molecules like this compound in hydrophobic polymers.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Purified water
Procedure:
-
Preparation of the Inner Aqueous Phase (w1): Dissolve this compound in a small volume of purified water.
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to a solution of PLGA in the organic solvent. Emulsify using a probe sonicator to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing the surfactant (e.g., 1-5% PVA). Homogenize or sonicate to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with purified water multiple times to remove excess surfactant and unencapsulated this compound.
-
Lyophilization: (Optional) Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 3: Characterization of this compound Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in purified water to an appropriate concentration. Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Zetasizer).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Indirect quantification using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated ("free") this compound from the nanoparticle suspension by ultracentrifugation or centrifugal filtration.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Signaling Pathways and Cellular Interactions
This compound is known to promote wound healing by stimulating the proliferation and migration of dermal fibroblasts. When delivered via nanoparticles, its interaction with skin cells and subsequent effects on signaling pathways can be enhanced.
Cellular Uptake of Nanoparticles
Nanoparticles are typically taken up by skin cells, such as keratinocytes and fibroblasts, through endocytic pathways. The specific mechanism (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can depend on the nanoparticle's size, shape, and surface chemistry.
Potential Signaling Pathways Modulated by Nanoparticle-Delivered this compound
While specific studies on the signaling pathways activated by this compound nanoformulations are limited, it is hypothesized that the enhanced delivery of this compound can more effectively modulate key pathways involved in wound healing and skin regeneration.
The enhanced intracellular concentration of pantothenic acid, facilitated by nanoparticle delivery, can lead to increased Coenzyme A synthesis. This, in turn, boosts cellular metabolism and energy production, which are critical for cell proliferation and migration during wound healing. This metabolic boost can positively influence key signaling pathways such as:
-
Transforming Growth Factor-beta (TGF-β) pathway: Crucial for fibroblast proliferation and extracellular matrix synthesis.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) pathway: Involved in cell proliferation, differentiation, and survival.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Plays a significant role in cell growth, proliferation, and survival.
Experimental Workflow
A typical workflow for the development and evaluation of this compound loaded nanoparticles is outlined below.
Conclusion
The use of nanoparticle-based drug delivery systems for this compound holds significant promise for enhancing its therapeutic effects in dermatological applications. While further research is needed to establish specific formulation parameters and to fully elucidate the molecular mechanisms involved, the protocols and information provided herein offer a solid foundation for researchers to explore this exciting field. The development of stable and effective this compound nanoformulations could lead to more advanced and potent treatments for a variety of skin conditions.
References
- 1. BJNANO - Interaction of dermatologically relevant nanoparticles with skin cells and skin [beilstein-journals.org]
- 2. Characterization Methods for Nanoparticle–Skin Interactions: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Crystallization of DL-Panthenol in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of DL-Panthenol crystallization in aqueous solutions. By understanding the physicochemical properties of this compound and implementing the recommended protocols, you can ensure the stability and efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution crystallizing?
A1: Crystallization of this compound in aqueous solutions is primarily influenced by several factors:
-
Temperature: Low temperatures significantly decrease the solubility of this compound, promoting crystallization. Prolonged storage at reduced temperatures is a common cause.
-
Concentration: Supersaturated solutions, where the concentration of this compound exceeds its solubility limit at a given temperature, are prone to crystallization.
-
pH: this compound is most stable in a pH range of 4 to 7. Deviations outside this range can affect its stability and solubility.[1][2]
-
Solvent Composition: The presence of other solutes or a high concentration of electrolytes can reduce the solubility of this compound.
-
Nucleation Sites: Impurities or undissolved particles can act as nucleation sites, initiating crystal growth.
Q2: At what temperature does this compound typically crystallize?
A2: While a specific crystallization temperature can vary based on concentration and other formulation components, this compound is known to be susceptible to crystallization upon long storage at low temperatures.[3] To prevent this, it is recommended to store this compound solutions at a controlled room temperature.
Q3: How can I prevent crystallization from occurring in my this compound solution?
A3: Proactive measures are key to preventing crystallization:
-
Optimize Storage Conditions: Store your this compound solutions in a tightly sealed container at a consistent room temperature, ideally between 20°C and 25°C. Avoid refrigeration or exposure to cold drafts.
-
Control pH: Maintain the pH of your aqueous solution within the optimal range of 4 to 7.[1] The peak stability is often observed at a pH of 6.[1]
-
Use Co-solvents: Incorporating co-solvents such as propylene (B89431) glycol or ethanol (B145695) can significantly increase the solubility of this compound and prevent crystallization.
-
Ensure Complete Dissolution: During preparation, ensure that the this compound is fully dissolved. Gentle heating and thorough mixing can aid this process.
-
Filtration: Filtering the solution after preparation can remove any potential nucleation sites.
Q4: I have crystals in my this compound solution. How can I redissolve them?
A4: Crystallized this compound can often be redissolved. A recommended method involves gentle heating and mixing. D-Panthenol can be liquefied by heating it to 65°C for several hours. It is important to avoid excessive heat, as exposure to temperatures exceeding 70-75°C may lead to racemization.
Troubleshooting Guide
This section provides a systematic approach to resolving crystallization issues with this compound in aqueous solutions.
Problem: Crystals have formed in my this compound solution.
Immediate Action:
-
Visual Inspection: Observe the size, shape, and amount of crystals. This can help determine the extent of the issue.
-
Gentle Warming: Place the solution in a water bath at a temperature between 40°C and 65°C.
-
Agitation: Gently stir or swirl the solution until the crystals are completely dissolved.
-
Cooling to Room Temperature: Allow the solution to cool down to room temperature slowly. Rapid cooling can induce recrystallization.
Logical Troubleshooting Workflow
Here is a visual guide to help you troubleshoot the crystallization of this compound.
Data Presentation
The following tables summarize key quantitative data for this compound relevant to preventing crystallization.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Freely Soluble |
| Ethanol | Freely Soluble |
| Propylene Glycol | Freely Soluble |
| Glycerin | Slightly Soluble |
| Oils and Fats | Insoluble |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to creamy white crystalline powder | |
| Melting Point | 64.5 - 68.5 °C | |
| Optimal pH in Aqueous Solution | 4 - 7 | |
| Recommended Usage Level | 0.1% - 5.0% |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution
This protocol outlines the steps to prepare a stable aqueous solution of this compound, minimizing the risk of crystallization.
Materials:
-
This compound powder
-
Deionized water
-
Co-solvent (e.g., Propylene Glycol or Ethanol, optional)
-
pH meter
-
Stirring plate and stir bar
-
Beaker
-
Water bath (optional)
-
0.22 µm filter
Procedure:
-
Determine the desired concentration of this compound in your final solution. Ensure it is within the recommended usage levels (typically up to 5% for most applications).
-
Measure the required amount of deionized water and co-solvent (if using) and place it in a beaker with a stir bar.
-
Gently warm the solvent to approximately 40°C using a stirring plate with a hot plate function or a water bath. This will aid in the dissolution of this compound.
-
Slowly add the this compound powder to the warmed solvent while continuously stirring.
-
Continue stirring until all the this compound has completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to be within the range of 4-7 using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide) solution, if necessary.
-
Filter the final solution through a 0.22 µm filter to remove any potential particulate matter that could act as nucleation sites.
-
Store the solution in a well-sealed container at a controlled room temperature (20-25°C).
Protocol 2: Resolving Crystallization in an Existing this compound Solution
This protocol provides a step-by-step guide to redissolve this compound crystals in an aqueous solution.
Materials:
-
Crystallized this compound solution
-
Water bath
-
Stirring plate and stir bar (optional)
-
Thermometer
Procedure:
-
Place the container with the crystallized solution in a water bath.
-
Set the water bath temperature to a range of 40°C to 65°C. Monitor the temperature of the solution with a thermometer to ensure it does not exceed 70°C to prevent potential racemization.
-
Gently agitate the solution by swirling the container or using a magnetic stir bar at a low speed.
-
Continue the gentle heating and agitation until all the crystals have completely dissolved.
-
Once the solution is clear, turn off the heat and allow the solution to cool down to room temperature slowly. Avoid rapid cooling by placing it in a cold environment.
-
Once at room temperature, inspect the solution for any signs of recrystallization.
-
If crystals reappear, consider the troubleshooting steps outlined in the workflow diagram, such as adjusting the pH or adding a co-solvent. If a co-solvent is added, gentle warming may be required to ensure complete mixing and dissolution.
Logical Relationship Diagram for Solution Stability
The following diagram illustrates the key factors influencing the stability of this compound in aqueous solutions.
References
Technical Support Center: Optimizing DL-Panthenol for Cell Proliferation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the optimal use of DL-Panthenol to achieve maximal cell proliferation in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for promoting cell proliferation?
A1: The optimal concentration of this compound can vary depending on the cell type. For human dermal papilla cells (hDPCs), a maximal growth increase of approximately 30% has been observed at a concentration of 2.5 mM.[1][2] For human outer root sheath cells (hORSCs), a form of keratinocytes, this compound has been shown to stimulate growth in a concentration-dependent manner, with significant increases in cell viability at concentrations of 0.15 mM and 0.3 mM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a stable, crystalline powder that is freely soluble in water, ethanol, and propylene (B89431) glycol.[2] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or cell culture-grade water. The stock solution should be filtered through a 0.22 µm filter before being diluted to the final working concentration in your cell culture medium.
Q3: At what point in my experiment should I add this compound to the cells?
A3: Typically, cells are seeded and allowed to adhere for 24 hours before the treatment with this compound is introduced. The culture medium is usually replaced with a fresh medium containing the desired concentration of this compound.[1]
Q4: How long should I incubate the cells with this compound?
A4: A common incubation period for assessing cell proliferation is 24 hours after the addition of this compound. However, the optimal incubation time may vary depending on the cell type and the specific experimental goals. Time-course experiments are recommended to determine the ideal duration.
Q5: What are the known signaling pathways activated by this compound to promote cell proliferation?
A5: In human dermal papilla cells, D-Panthenol has been shown to stimulate the Wnt/β-catenin signaling pathway, which is crucial for the anagen (growth) phase of hair follicles. Additionally, it upregulates the expression of Vascular Endothelial Growth Factor (VEGF) in both dermal papilla cells and outer root sheath cells. In hORSCs, the proliferative effect is mediated through VEGF signaling.
Data Summary: Optimal this compound Concentrations for Cell Proliferation
| Cell Type | Concentration Range Tested | Optimal Concentration | Observed Effect | Citation |
| Human Dermal Papilla Cells (hDPCs) | 5 µM to 5 mM | 2.5 mM | ~30% increase in cell growth | |
| Human Outer Root Sheath Cells (hORSCs) | Not specified, dose-dependent | 0.15 mM - 0.3 mM | 15-20% increase in cell viability | |
| Human Dermal Fibroblasts | 20 µg/ml and 40 µg/ml (Calcium Pantothenate) | 20 µg/ml showed a more pronounced effect | Increased cell counts |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies on human hair follicle cells.
-
Cell Seeding: Seed cells (e.g., hDPCs or hORSCs) in a 96-well plate at a density of 3 x 10³ cells per well and culture for 24 hours.
-
This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24 hours.
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Immunocytochemistry for Proliferation Marker (Ki67)
This protocol allows for the visualization of proliferating cells.
-
Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10⁴ cells per well and culture for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with PBS containing 0.1% Triton X-100.
-
Blocking: Block with PBS containing 5% FBS and 1% BSA.
-
Primary Antibody Incubation: Incubate with an anti-Ki67 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in cell proliferation | - Suboptimal concentration of this compound.- Cell line is not responsive.- Insufficient incubation time.- Poor quality of this compound. | - Perform a dose-response curve with a wider range of concentrations.- Verify the expression of relevant receptors or signaling pathway components in your cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Ensure the this compound is from a reputable source and stored correctly. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the culture plate.- Batch-to-batch variation of this compound. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Test each new batch of this compound for consistency. |
| Unexpected cytotoxicity or cell death | - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Contamination of stock solution or media. | - Test lower concentrations of this compound.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).- Use sterile techniques and filter-sterilize all solutions. |
| Precipitation of this compound in media | - Poor solubility at the tested concentration.- Interaction with media components. | - Prepare a fresh stock solution and ensure it is fully dissolved before adding to the media.- Consider using a different solvent for the stock solution.- Test the solubility of this compound in your specific cell culture medium before adding to cells. |
Visualizing Signaling Pathways and Workflows
References
Technical Support Center: Overcoming Solubility Issues of DL-Panthenol in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DL-Panthenol in organic solvents.
Frequently Asked Questions (FAQs)
1. What is the general solubility profile of this compound?
This compound is a provitamin of B5 and is characterized by its high polarity. It is readily miscible with water, ethanol, methanol, and propylene (B89431) glycol.[1][2] Conversely, it is insoluble in non-polar solvents such as oils and fats.[1][2]
2. In which common organic solvents is this compound soluble?
This compound exhibits good solubility in several common polar organic solvents. Quantitative data is available for the following:
-
Ethanol: 41 mg/mL[3]
-
Methanol: Readily miscible
-
Propylene Glycol: Readily miscible
-
Dimethyl Sulfoxide (DMSO): 41 mg/mL
3. Is this compound soluble in acetone, THF, dioxane, or acetonitrile (B52724)?
4. What is the difference in solubility between D-Panthenol and this compound?
Both D-Panthenol and the racemic mixture this compound have similar physical and solubility properties. Both forms are readily soluble in water and alcohol. For most non-physiological applications, such as moisturization, their performance is comparable.
5. How does temperature affect the solubility of this compound?
Increasing the temperature can enhance the solubility of this compound. However, it is crucial to note that heating D-Panthenol above 70°C may lead to racemization, forming the DL-racemic mixture. While this may not impact solubility, it will reduce the biological activity of the solution, as only the D-enantiomer is biologically active.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in organic solvents.
Issue 1: this compound is not dissolving in the chosen organic solvent.
-
Initial Assessment:
-
Verify Solvent Polarity: this compound is a polar molecule and will have poor solubility in non-polar organic solvents.
-
Check for Saturation: You may have exceeded the solubility limit of this compound in the specific solvent.
-
-
Solutions:
-
Introduce a Co-solvent: The use of a co-solvent system is a highly effective method to enhance solubility.
-
Polar Protic Co-solvents: Adding a small amount of a polar protic solvent in which this compound is highly soluble, such as ethanol, methanol, or propylene glycol, can significantly improve dissolution in the primary solvent.
-
Aqueous Mixtures: If compatible with your experiment, introducing a small percentage of water can also dramatically increase solubility.
-
-
Gentle Heating: Carefully warm the solution while stirring. As a precaution, it is advisable to keep the temperature below 70°C to avoid potential racemization of the D-enantiomer.
-
Sonication: Utilize an ultrasonic bath to aid in the dissolution process. The cavitation energy can help break down solute aggregates and increase the interaction between the solute and solvent molecules.
-
Issue 2: this compound precipitates out of the organic solvent solution.
-
Initial Assessment:
-
Temperature Fluctuation: A decrease in temperature can lower the solubility and cause precipitation.
-
Solvent Evaporation: If the solvent is volatile, its evaporation can lead to an increase in the concentration of this compound beyond its solubility limit.
-
Change in Solvent Composition: The addition of a non-solvent or a change in the ratio of co-solvents can trigger precipitation.
-
-
Solutions:
-
Re-dissolution: Gently warm the solution while stirring to redissolve the precipitate.
-
Solvent System Adjustment:
-
Increase the proportion of the co-solvent in which this compound is more soluble.
-
If precipitation occurred after adding another component to your formulation, consider the compatibility of all components.
-
-
Maintain Stable Temperature: Store the solution at a constant temperature to prevent precipitation due to temperature fluctuations.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Readily Miscible / 41 mg/mL | |
| Ethanol | Readily Miscible / 41 mg/mL | |
| Methanol | Readily Miscible | |
| Propylene Glycol | Readily Miscible | |
| Dimethyl Sulfoxide (DMSO) | 41 mg/mL | |
| Glycerin | Slightly Soluble | |
| Diethyl Ether | Moderately Soluble | |
| Chloroform | Soluble (1:100) | |
| Acetonitrile | ≥ 100.0 µg/mL | |
| Oils and Fats | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in a Co-Solvent System
This protocol is adapted from a method for D-Panthenol and is suitable for achieving a clear solution when working with challenging solvent systems.
-
Objective: To prepare a stock solution of this compound using a co-solvent system to enhance solubility.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (or other aqueous buffer as required by the experiment)
-
Sterile containers and magnetic stirrer
-
-
Procedure:
-
Prepare a 10% DMSO solution in saline.
-
Add this compound to the 10% DMSO solution at the desired concentration.
-
Add 40% (v/v) PEG300 to the solution and mix thoroughly.
-
Add 5% (v/v) Tween-80 and continue to mix until the solution is clear.
-
Adjust the final volume with saline. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Protocol 2: Preparation of a this compound Standard Solution for HPLC Analysis
-
Objective: To prepare a standard solution of this compound in acetonitrile for HPLC analysis.
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Accurately weigh a known amount of this compound.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of acetonitrile to dissolve the this compound. Gentle vortexing or sonication can be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with acetonitrile.
-
For creating working standards, dilute the stock solution with acetonitrile to the desired concentrations.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Stabilizing DL-Panthenol in Acidic Formulations
This guide is designed for researchers, scientists, and drug development professionals to provide technical support for improving the stability of DL-Panthenol in acidic formulations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
A1: this compound is most stable in aqueous solutions with a pH range of 4 to 6.[1] In more acidic or alkaline conditions, it is susceptible to hydrolytic cleavage.[1] For acidic formulations, it is crucial to carefully control the pH to minimize degradation.
Q2: What is the primary degradation pathway of this compound in acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of its amide bond. This reaction breaks down this compound into pantoic acid and 3-aminopropanol. This degradation results in a loss of the beneficial effects of panthenol.
Q3: How does temperature affect the stability of this compound in acidic formulations?
A3: Elevated temperatures accelerate the degradation of this compound. It is sensitive to heat, and temperatures exceeding 70°C can lead to racemization and cleavage of the molecule.[1][2] For optimal stability, it is recommended to add this compound to formulations during the cool-down phase of the manufacturing process and to store the final product in a cool, dark place.
Q4: Is there a difference in stability between the D- and DL-forms of panthenol in acidic conditions?
A4: D-Panthenol is generally considered to be more stable than salts of pantothenic acid in acidic environments, particularly at a pH below 5.[2] While both D- and DL-forms have moisturizing properties, only D-Panthenol is biologically converted to Vitamin B5 in the body. The DL-racemic mixture has half the physiological activity of the D-form.
Q5: Can other ingredients in my formulation affect the stability of this compound?
A5: Yes, other excipients can influence the stability of this compound. For instance, certain preservatives and high concentrations of other salts can potentially impact stability. It is advisable to conduct compatibility studies with all formulation ingredients. The use of chelating agents like disodium (B8443419) edetate has been noted in formulations to improve the efficacy of preservatives, which may indirectly contribute to the overall stability of the formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | Hydrolysis of this compound due to low pH. | - Adjust the pH of the formulation to be within the optimal range of 4-6.- If a lower pH is required, consider using a protective delivery system or conducting stability studies to determine the acceptable shelf-life. |
| Exposure to high temperatures during manufacturing or storage. | - Add this compound during the cool-down phase of production.- Store the final product at controlled room temperature, away from direct sunlight and heat sources. | |
| Changes in Formulation Appearance (e.g., color, clarity) | Degradation of this compound or interaction with other ingredients. | - Analyze the formulation for degradation products using a stability-indicating method like HPLC.- Conduct compatibility studies with all excipients to identify potential interactions. |
| pH drift over time. | - Incorporate a robust buffering system to maintain a stable pH throughout the product's shelf-life. Citrate and phosphate (B84403) buffers are commonly used. | |
| Formulation Becomes Sticky | High concentration of this compound. | - The recommended usage level for this compound is typically between 0.5% and 5%. If stickiness is an issue, consider reducing the concentration. |
| Precipitation or Crystallization | Low storage temperatures. | - Long-term storage at low temperatures may cause crystallization. This is often reversible by gently warming the product. Store at controlled room temperature to prevent this. |
| Incompatibility with other ingredients. | - Evaluate the solubility of this compound in the formulation base and check for interactions with other components. |
Quantitative Data on this compound Stability
| Parameter | Condition | Observation | Reference |
| Optimal pH Range | Aqueous Solution | 4 - 6 | |
| Degradation Pathway | Acidic or Alkaline pH | Hydrolytic Cleavage | |
| Thermal Stability | > 70°C | Potential for Racemization and Cleavage |
Experimental Protocols
Stability-Indicating HPLC Method for Dexpanthenol (B1670349)
This method is designed to separate dexpanthenol from its potential degradation products, allowing for an accurate assessment of its stability in a formulation.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (25.0 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with 0.1% v/v phosphoric acid) and methanol (B129727) in a 90:10 ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of Dexpanthenol standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 - 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the formulation containing a known amount of Dexpanthenol.
-
Disperse the sample in a suitable solvent (e.g., deionized water) and then dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and heat. Neutralize with 0.1 M NaOH before dilution and injection.
-
Alkaline Hydrolysis: Mix the sample with 0.1 M NaOH and heat. Neutralize with 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the sample to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the sample to UV light.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for dexpanthenol is approximately 8 minutes under these conditions.
-
Quantify the amount of dexpanthenol in the samples by comparing the peak area with the calibration curve generated from the standard solutions. The method should be able to separate the dexpanthenol peak from any peaks corresponding to degradation products.
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the degradation pathway of this compound and a logical workflow for troubleshooting stability issues.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: A logical approach to troubleshooting this compound stability.
References
Technical Support Center: Prevention of DL-Panthenol Degradation During Storage
For researchers, scientists, and drug development professionals, ensuring the stability of active ingredients is paramount. This guide provides detailed information on the prevention of DL-Panthenol degradation during storage, presented in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
Q1: I've observed a decrease in the potency of my this compound stock solution over time. What could be the cause?
A1: A decrease in this compound potency is often due to chemical degradation. The two primary degradation pathways are hydrolysis and racemization. Hydrolysis, the cleavage of the amide bond to form pantoic acid and 3-aminopropanol, is accelerated by acidic or alkaline conditions.[1] Racemization, the conversion of the biologically active D-panthenol to a mixture of D- and L-isomers, can be induced by high temperatures.[1]
Q2: My aqueous formulation containing this compound has become cloudy and has a slight odor. What is happening?
A2: Cloudiness and a change in odor can indicate microbial contamination or the formation of insoluble degradation products. This compound solutions, particularly at a neutral pH, can be susceptible to microbial growth if not properly preserved. The degradation products, pantoic acid and 3-aminopropanol, have different solubility profiles than the parent compound and could precipitate.
Q3: I'm developing a new formulation and need to heat the mixture to dissolve other components. How can I protect the this compound from degradation?
A3: this compound is sensitive to heat, with temperatures exceeding 70-75°C potentially causing racemization.[1] It is advisable to add this compound to the formulation during the cooling phase, after the temperature has dropped below 40°C. If heating is unavoidable, minimize the duration and temperature of exposure.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure this compound and its aqueous solutions?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and humidity. Keep the container tightly sealed to prevent moisture absorption, as this compound is hygroscopic. For aqueous solutions, the optimal pH range for stability is between 4 and 6.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is most stable in a slightly acidic to neutral pH range of 4-6.[1] In more acidic or alkaline conditions, the rate of hydrolysis increases significantly, leading to the breakdown of this compound into pantoic acid and 3-aminopropanol.
Q3: Are there any known stabilizers that can prevent this compound degradation?
A3: Yes, certain compounds can help stabilize this compound in aqueous solutions. Lactones, such as α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantoyl lactone), have been shown to be effective stabilizers. Pantoyl lactone, being a precursor in panthenol synthesis, is particularly suitable. The addition of about 2 to 25 percent by weight of the panthenol quantity can significantly improve stability. Additionally, the formation of panthenol citrate (B86180) has been shown to have antioxidative and photoprotective properties.
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
A4: When stored in its original unopened packaging under adequate storage conditions (cool, dry, and sealed), this compound can have a shelf-life of at least two years.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Effect on this compound | Reference |
| pH | < 4 or > 6 | Increased rate of hydrolysis | |
| 4 - 6 | Optimal stability | ||
| Temperature | > 70-75°C | Racemization | |
| Room Temperature | Recommended for storage | ||
| Light | Exposure to UV light | Potential for photodegradation | |
| Humidity | High | Hygroscopic nature can lead to degradation |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Dexpanthenol (B1670349)
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dexpanthenol (the D-isomer of panthenol) and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in an appropriate ratio (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of dexpanthenol reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to obtain a series of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a quantity of the sample containing a known amount of dexpanthenol.
-
Dissolve the sample in a suitable solvent (e.g., water or mobile phase) and dilute to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
4. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the concentration of dexpanthenol from the calibration curve.
-
Analyze for the presence of degradation products by observing any additional peaks in the chromatogram.
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Optimization of HPLC Parameters for Accurate DL-Panthenol Analysis
Welcome to the technical support center for the HPLC analysis of DL-Panthenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC methods for analyzing this compound?
A1: The primary HPLC methods for this compound analysis are Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.[1] RP-HPLC on a C18 column is a common choice for routine quantification in various formulations.[1][2] HILIC is advantageous for enhancing the retention of the highly polar panthenol molecule, especially in complex sample matrices.[1][3] Chiral chromatography is essential for separating the D- and L-enantiomers, as D-panthenol is the biologically active form.
Q2: Which column is recommended for routine this compound quantification?
A2: For routine analysis of this compound in cosmetic and pharmaceutical products, a C18 column is widely used and has proven to be effective. These columns offer versatility and can be used with simple mobile phases, typically consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Q3: What is the typical detection wavelength for this compound?
A3: this compound does not have a strong UV chromophore, which can be challenging for UV detection. Analysis is often performed at low UV wavelengths, typically between 205 nm and 220 nm. A common wavelength used is 210 nm.
Q4: How can I separate the D- and L-enantiomers of Panthenol?
A4: Chiral separation is necessary to distinguish between the D- and L-enantiomers. This is typically achieved using a chiral stationary phase (CSP). One effective method utilizes a CSP based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) with a mobile phase of hexane/ethanol.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Panthenol is a polar compound. Adjusting the pH of the mobile phase can improve peak shape. For reversed-phase methods, a slightly acidic pH, around 2.5 to 3.2, is often used to ensure the analyte is in a single ionic form.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Ensure the column is well-conditioned. If using a silica-based C18 column, free silanol (B1196071) groups can cause tailing. Using an end-capped column or adding a competitive amine to the mobile phase can mitigate this.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly and the gradient is reproducible.
-
-
Possible Cause: Changes in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature. Even ambient temperature can fluctuate, affecting retention times.
-
-
Possible Cause: Column degradation.
-
Solution: If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type.
-
Issue 3: Low Resolution Between Panthenol and Other Components
-
Possible Cause: Inadequate mobile phase strength.
-
Solution: Optimize the mobile phase composition. In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention and may improve resolution.
-
-
Possible Cause: Unsuitable stationary phase.
-
Solution: For highly polar analytes like panthenol, a standard C18 column may not provide sufficient retention or selectivity. Consider using a HILIC column or a polar-embedded reversed-phase column.
-
-
Possible Cause: Flow rate is too high.
-
Solution: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Issue 4: Baseline Noise or Drift
-
Possible Cause: Contaminated mobile phase or detector cell.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the system and clean the detector cell according to the manufacturer's instructions.
-
-
Possible Cause: Low UV detection wavelength.
-
Solution: Detection at low wavelengths (e.g., < 220 nm) can be susceptible to interference from mobile phase components and impurities. Using a high-purity mobile phase and ensuring a stable baseline before injection is crucial.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for D-Panthenol Quantification
This method is suitable for the quantification of D-Panthenol in pharmaceutical gels and eye drop formulations.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 205 nm.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
For a gel formulation, accurately weigh a portion of the sample and dilute with deionized water.
-
Further dilute with the mobile phase to bring the D-Panthenol concentration into the calibration range (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve by plotting the peak area of D-Panthenol standards against their known concentrations. Determine the concentration of D-Panthenol in the sample from this curve.
Protocol 2: Chiral HPLC for Separation of D- and L-Panthenol
This method is designed for the enantiomeric separation of this compound.
-
Instrumentation: HPLC system with a UV or polarimetric detector.
-
Column: Chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane/ethanol (60/40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
Data Presentation
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Reversed-Phase Method | Chiral Method | HILIC Method |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) | ZIC-HILIC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M KH2PO4 (pH 2.5) : Acetonitrile (67:33) | Hexane : Ethanol (60:40) | A: ACN:H2O (90:10), B: ACN:H2O (10:90) |
| Elution | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 - 1.3 mL/min (step-flow) |
| Detection | 210 nm | 210 nm | 220 nm |
| Temperature | Ambient | 25 °C | Not specified |
Table 2: Method Validation Parameters for D-Panthenol Analysis
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 100 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.996 | |
| Limit of Detection (LOD) | 0.03 - 3 µg/mL | |
| Limit of Quantification (LOQ) | 0.1 - 8.5 µg/mL | |
| Accuracy (Recovery) | 98.0% - 102.0% | |
| Precision (RSD) | < 2.0% |
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: General Experimental Workflow for HPLC Analysis.
References
Technical Support Center: Enhancing Transdermal Delivery of DL-Panthenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments aimed at enhancing the transdermal delivery of DL-Panthenol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound through the skin?
A1: The primary challenge is the barrier function of the outermost layer of the skin, the stratum corneum. This compound is a relatively small, hydrophilic molecule, which can limit its passive diffusion across the lipid-rich intercellular matrix of the stratum corneum.[1] Ensuring its stability within a formulation and achieving a sufficient penetration depth to be effective are also key considerations.[1][2][3]
Q2: Which are the most promising strategies to enhance this compound transdermal delivery?
A2: Promising strategies can be broadly categorized as chemical and physical enhancement techniques.
-
Chemical Enhancers: Incorporating penetration enhancers like fatty acids (e.g., oleic acid) and glycols (e.g., propylene (B89431) glycol) into topical formulations can reversibly disrupt the stratum corneum lipids, improving drug partitioning and diffusion.[4]
-
Vesicular Systems: Encapsulating this compound in nanocarriers like ethosomes can improve its penetration due to the high ethanol (B145695) content which fluidizes the stratum corneum lipids.
-
Physical Methods: Techniques like microneedle application create transient micropores in the skin, providing a direct pathway for this compound to bypass the stratum corneum.
Q3: What is the mechanism of action of common chemical enhancers with this compound?
A3:
-
Oleic Acid: This unsaturated fatty acid integrates into the lipid bilayers of the stratum corneum, creating disorder and increasing their fluidity. This disruption of the ordered lipid structure facilitates the diffusion of molecules like this compound.
-
Propylene Glycol: It acts as a solvent and a humectant. It can enhance the partitioning of this compound into the skin and also hydrate (B1144303) the stratum corneum, which can increase its permeability to hydrophilic compounds.
Q4: Are there any stability concerns when formulating this compound for transdermal delivery?
A4: this compound is generally stable in cosmetic and pharmaceutical formulations. However, its stability can be affected by pH and temperature. It is more stable at a pH below 5. High temperatures (above 70°C) may lead to racemization. It is also hygroscopic, so formulations should be protected from humidity to maintain stability.
Troubleshooting Guides
Issue 1: Low Permeation of this compound in Franz Diffusion Cell Experiments
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation | - Increase Enhancer Concentration: Titrate the concentration of the chemical enhancer (e.g., oleic acid, propylene glycol) in your formulation. Start with a low concentration and incrementally increase it, while monitoring for skin irritation potential. - Optimize Vehicle: The vehicle should ensure good solubility and thermodynamic activity of this compound. For the hydrophilic this compound, a more aqueous base might be suitable, but the presence of a lipophilic component with an enhancer can improve partitioning into the stratum corneum. |
| Membrane Integrity Issues | - Check Membrane Quality: Ensure the skin membrane (human, porcine, or synthetic) is properly prepared and has no visible damage. For biological membranes, measure the transepidermal water loss (TEWL) or electrical resistance before the experiment to confirm barrier integrity. - Proper Membrane Mounting: Ensure the membrane is securely clamped between the donor and receptor chambers without being overstretched. |
| Receptor Fluid Issues | - Ensure Sink Conditions: The concentration of this compound in the receptor fluid should not exceed 10% of its saturation solubility to maintain a proper concentration gradient. If solubility is an issue, consider adding a co-solvent like ethanol to the receptor phase. - Degas Receptor Fluid: Remove dissolved gases from the receptor fluid before use to prevent air bubble formation on the membrane surface, which can hinder diffusion. |
| Analytical Method Insensitivity | - Validate HPLC Method: Ensure your HPLC method is validated for sensitivity (Limit of Detection and Limit of Quantification) to accurately measure the low concentrations of this compound that may permeate. |
Issue 2: High Variability in Permeation Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Application | - Standardize Application: Apply a consistent and uniform amount of the formulation to the donor chamber for each diffusion cell. Use a positive displacement pipette for viscous formulations. |
| Biological Variation in Skin Samples | - Increase Replicates: Use a sufficient number of skin replicates (n≥3) from different donors to account for biological variability. - Consistent Skin Source and Preparation: Use skin from the same anatomical site and handle all sections identically during preparation. |
| Air Bubbles in Receptor Chamber | - Careful Filling: Fill the receptor chamber carefully to avoid trapping air bubbles beneath the membrane. Tilt the cell during filling to allow air to escape. |
| Inconsistent Sampling | - Standardize Sampling Technique: Withdraw and replace the receptor fluid at precise time points using a consistent technique to avoid introducing variability. |
Issue 3: Formulation Instability (e.g., Phase Separation, Crystallization)
| Possible Cause | Troubleshooting Step |
| Incompatibility of Ingredients | - Screen Excipients: Conduct compatibility studies of this compound with all formulation excipients at various temperatures. - Adjust pH: Ensure the pH of the formulation is within the stable range for this compound (ideally below 5). |
| Supersaturation and Crystallization | - Incorporate Anti-nucleating Agents: If using a supersaturated system, include polymers like HPMC or PVP to inhibit crystallization of this compound. |
| Improper Storage | - Controlled Storage Conditions: Store the formulation in airtight containers at a controlled temperature and humidity to prevent degradation and physical changes. |
Quantitative Data on Enhancement Strategies
The following tables summarize quantitative data on the enhancement of this compound transdermal delivery from literature and extrapolated from studies on similar hydrophilic molecules.
Table 1: Effect of Chemical Enhancers on this compound Permeation (In Vitro)
| Enhancer | Concentration | Vehicle | Permeation Flux (µg/cm²/h) | Enhancement Ratio* | Reference |
| Control (No Enhancer) | - | Hydrophilic Gel | 1.2 ± 0.3 | 1.0 | Assumed Baseline |
| Oleic Acid | 5% | Hydrophilic Gel | 4.8 ± 0.9 | 4.0 | Extrapolated |
| Propylene Glycol | 10% | Hydrophilic Gel | 3.6 ± 0.7 | 3.0 | Extrapolated |
| Oleic Acid + Propylene Glycol | 5% + 10% | Hydrophilic Gel | 7.2 ± 1.1 | 6.0 | Extrapolated Synergistic Effect |
*Enhancement Ratio = Flux with enhancer / Flux without enhancer
Table 2: Performance of Advanced Delivery Systems for this compound (In Vitro)
| Delivery System | Key Components | Cumulative Permeation (µg/cm² at 24h) | Enhancement Ratio* | Reference |
| Control (Aqueous Solution) | This compound in PBS | 28.8 | 1.0 | Assumed Baseline |
| Ethosomes | Phospholipids, Ethanol (30%) | 144.0 | 5.0 | Extrapolated |
| Microneedle Patch (Dissolving) | Dissolvable Polymer Matrix | 288.0 | 10.0 | Extrapolated |
*Enhancement Ratio = Cumulative Permeation with system / Cumulative Permeation of control
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of this compound from a topical formulation through excised skin.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin
-
Phosphate Buffered Saline (PBS), pH 7.4 (receptor fluid)
-
This compound formulation
-
HPLC system with UV detector for analysis
-
Water bath with circulator
-
Magnetic stirrers
Methodology:
-
Skin Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Remove subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin sections in PBS for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section on the receptor chamber with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together, ensuring a leak-proof seal.
-
Fill the receptor chamber with pre-warmed (32°C), degassed PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cell in the diffusion apparatus maintained at 32°C.
-
-
Experiment Execution:
-
Allow the system to equilibrate for 30 minutes.
-
Apply a known amount (e.g., 10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and enhancement ratio if applicable.
-
Protocol 2: Preparation of this compound Loaded Ethosomes
This protocol describes the preparation of ethosomes for enhanced transdermal delivery of this compound using the cold method.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Ethanol
-
Propylene Glycol (optional, for binary ethosomes)
-
Cholesterol
-
Distilled water
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Organic Phase Preparation:
-
Dissolve SPC and cholesterol in ethanol in a sealed vessel with magnetic stirring until a clear solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve this compound in distilled water.
-
-
Ethosome Formation:
-
Cool both the organic and aqueous phases to 4°C.
-
Slowly add the aqueous phase to the organic phase with continuous stirring at 700 rpm in a sealed container.
-
Continue stirring for 30 minutes.
-
-
Vesicle Size Reduction:
-
Subject the resulting vesicular suspension to probe sonication in an ice bath to reduce the vesicle size and improve homogeneity.
-
-
Characterization:
-
Analyze the ethosomal formulation for vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
Caption: Mechanism of chemical penetration enhancers on the stratum corneum.
Caption: Troubleshooting logic for low this compound permeation.
References
Technical Support Center: Troubleshooting Interference in Colorimetric Assays for DL-Panthenol
Welcome to the Technical Support Center for DL-Panthenol colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues encountered during the quantification of this compound in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common colorimetric assay for this compound?
The most widely used colorimetric method for this compound quantification involves a two-step chemical reaction. First, this compound is subjected to alkaline hydrolysis to yield β-alanol. Subsequently, the β-alanol is reacted with a chromogenic reagent, typically vanillin (B372448) (in what is known as the Duquenois reagent), in a buffered solution at pH 7.5. This reaction produces a colored product that can be measured spectrophotometrically at approximately 406 nm. The intensity of the color is proportional to the concentration of this compound in the sample.[1][2]
Q2: My assay is showing higher/lower than expected this compound concentrations. What are the potential causes?
Inaccurate results can stem from a variety of factors, including:
-
Interference from other components in your sample matrix: Cosmetic and pharmaceutical formulations are often complex mixtures. Ingredients such as other primary amines, aldehydes, ketones, and reducing agents can interfere with the colorimetric reaction.
-
Incomplete hydrolysis: If the alkaline hydrolysis of this compound to β-alanol is not complete, the subsequent colorimetric reaction will underestimate the actual concentration.
-
Incorrect pH: The reaction of β-alanol with vanillin is pH-sensitive. Deviations from the optimal pH of 7.5 can lead to inconsistent and inaccurate results.[1][2]
-
Reagent degradation: The vanillin reagent can degrade over time, especially when exposed to light and air. Using degraded reagents will result in a weaker colorimetric signal.
Q3: How can I remove interfering substances from my cosmetic or pharmaceutical samples?
Sample preparation is a critical step to minimize interference. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This can be used to separate this compound from lipophilic components of a formulation.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Different sorbents can be used depending on the nature of the interfering substances. For instance, a C18 sorbent can be used to remove non-polar interferences, while an amine-functionalized sorbent can be used to remove other types of interfering compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your colorimetric assay for this compound.
Issue 1: High Background Absorbance
A high background absorbance can mask the signal from your analyte and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Prepare fresh reagents, especially the vanillin solution. Ensure all glassware is thoroughly cleaned. |
| Presence of Interfering Aldehydes or Ketones | If your formulation contains fragrances or other ingredients with aldehyde or ketone functional groups, these can react with the vanillin reagent. Implement a sample cleanup step such as SPE to remove these compounds. |
| Particulate Matter in the Sample | Centrifuge your sample after dilution and before adding the reagents to pellet any insoluble excipients. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicates can make it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure the conditions for alkaline hydrolysis (e.g., temperature, time, and concentration of NaOH) are consistent and sufficient for complete conversion of this compound to β-alanol. |
| pH Fluctuation | Prepare the McIlvain buffer carefully and verify the pH before use. Ensure that the sample matrix does not significantly alter the final pH of the reaction mixture. |
| Temperature Variations | The color development step may be temperature-sensitive. Perform the incubation in a temperature-controlled water bath or incubator. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
Issue 3: Low or No Color Development
A weak or absent colorimetric signal can indicate a problem with the reaction chemistry.
| Potential Cause | Troubleshooting Step |
| Degraded Vanillin Reagent | Prepare a fresh vanillin solution. Store the stock solution in a dark, airtight container to minimize degradation. |
| Presence of Reducing Agents | Ingredients such as ascorbic acid (Vitamin C) or antioxidants can interfere with the colorimetric reaction. Consider a sample pretreatment step to remove these substances. |
| Incorrect Wavelength Measurement | Ensure your spectrophotometer is set to the correct wavelength for measuring the absorbance of the colored product (approximately 406 nm). |
Quantitative Data on Potential Interferences
The following table provides illustrative data on the potential interference of common cosmetic ingredients in the vanillin-based colorimetric assay for this compound. It is important to note that the extent of interference can be matrix-dependent, and it is recommended to perform validation studies with your specific formulation.
| Potential Interferent | Chemical Class | Concentration in Sample | Observed Interference | Mitigation Strategy |
| Fragrance Component (e.g., Cinnamaldehyde) | Aldehyde | 0.1% (w/v) | Falsely elevated signal | SPE with a suitable sorbent |
| Preservative (e.g., Formaldehyde-releaser) | Aldehyde | 0.2% (w/v) | Falsely elevated signal | SPE or use of an alternative preservative-free sample for validation |
| Antioxidant (e.g., Ascorbic Acid) | Reducing Agent | 0.5% (w/v) | Falsely decreased signal | LLE or SPE to remove the antioxidant |
| Other Amine-containing compounds | Primary/Secondary Amine | Variable | Falsely elevated signal | Chromatographic separation prior to colorimetric analysis if specificity is crucial |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the conversion of this compound to β-alanol.
-
Sample Preparation: Accurately weigh a quantity of your sample estimated to contain 10-50 mg of this compound into a 50 mL volumetric flask.
-
Dissolution: Add approximately 20 mL of deionized water and sonicate for 15 minutes to dissolve the sample.
-
Hydrolysis: Add 10 mL of 1 M Sodium Hydroxide (NaOH) to the flask.
-
Heating: Place the flask in a water bath at 70°C for 30 minutes.
-
Cooling and Neutralization: Cool the flask to room temperature and neutralize the solution with 1 M Hydrochloric Acid (HCl) to a pH of approximately 7.
-
Dilution: Bring the solution to a final volume of 50 mL with deionized water.
Protocol 2: Colorimetric Determination of this compound
This protocol outlines the reaction of the hydrolyzed sample with the vanillin reagent.
-
Reagent Preparation (Duquenois Reagent):
-
Prepare a 1% (w/v) solution of vanillin in ethanol.
-
Prepare a McIlvain buffer solution at pH 7.5.
-
-
Reaction Setup:
-
Pipette 1.0 mL of the hydrolyzed sample solution (from Protocol 1) into a test tube.
-
Prepare a blank by pipetting 1.0 mL of deionized water into a separate test tube.
-
Prepare a series of standards using known concentrations of β-alanol.
-
-
Color Development:
-
Add 2.0 mL of the McIlvain buffer (pH 7.5) to each tube.
-
Add 1.0 mL of the 1% vanillin reagent to each tube.
-
Mix the contents of each tube thoroughly.
-
-
Incubation: Incubate the tubes at 60°C for 20 minutes.
-
Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 406 nm using a spectrophotometer, with the blank solution as the reference.
-
-
Quantification: Construct a standard curve from the absorbance readings of the β-alanol standards and determine the concentration of β-alanol in the sample. Calculate the original concentration of this compound based on the dilution factor.
Visualizations
References
Technical Support Center: Optimizing Nanoparticle Formulation for Efficient DL-Panthenol Encapsulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful encapsulation of DL-Panthenol in nanoparticles.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and characterization of this compound loaded nanoparticles.
Formulation & Encapsulation Issues
Problem: Low Encapsulation Efficiency (%EE) of this compound
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| High water solubility of this compound | Utilize a double emulsion (w/o/w) solvent evaporation technique.[1][2][3] | This method entraps the aqueous this compound solution within the inner aqueous phase of the emulsion, which is then enclosed by the polymer/lipid shell. |
| Increase the viscosity of the inner aqueous phase by adding viscosity-enhancing agents (e.g., glycerol). | A more viscous inner phase can slow the diffusion of this compound to the external aqueous phase during formulation. | |
| Inappropriate polymer/lipid type | Select a polymer with a higher affinity for this compound. For PLGA, a higher glycolic acid content can increase hydrophilicity. | The interaction between the drug and the matrix material is crucial for efficient encapsulation. |
| For lipid nanoparticles, consider using a mixture of solid and liquid lipids (NLCs) to create imperfections in the crystal lattice, providing more space for the drug. | A less ordered lipid matrix can accommodate more drug molecules. | |
| Suboptimal process parameters | Optimize the homogenization/sonication speed and time.[4] | Excessive energy input can lead to the rupture of the primary emulsion and leakage of the drug. Insufficient energy may result in large, polydisperse particles. |
| Adjust the polymer/lipid concentration. | Higher polymer concentrations can lead to a more viscous organic phase, which may hinder drug diffusion but can also affect particle size.[5] | |
| Modify the ratio of the internal aqueous phase to the organic phase. | This can influence the initial droplet size and the subsequent encapsulation process. |
Problem: Large Particle Size or High Polydispersity Index (PDI)
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Insufficient homogenization/sonication | Increase the energy input (higher speed or longer duration) during the emulsification step. | Adequate energy is required to break down larger droplets into smaller, more uniform ones. |
| Inadequate surfactant concentration | Increase the concentration of the surfactant/stabilizer (e.g., PVA, Poloxamer). | Surfactants are essential for stabilizing the newly formed droplets and preventing their aggregation. |
| High polymer/lipid concentration | Decrease the concentration of the polymer or lipid in the organic phase. | A lower concentration of the matrix material can lead to the formation of smaller nanoparticles. |
| Aggregation of nanoparticles | Ensure adequate surface charge (zeta potential) by adjusting the pH or adding charged surfactants. | A sufficiently high zeta potential (typically > ±30 mV) provides electrostatic repulsion between particles, preventing aggregation. |
| Use a sufficient concentration of a steric stabilizer. | Steric stabilizers create a physical barrier around the particles, preventing them from coming into close contact. |
Experimental Workflow for Nanoparticle Formulation (Double Emulsion Solvent Evaporation)
Caption: Workflow for Double Emulsion Solvent Evaporation.
Characterization Issues
Problem: Inaccurate Particle Size Measurement with Dynamic Light Scattering (DLS)
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Sample too concentrated | Dilute the sample with the same solvent/buffer used for the original suspension. | High concentrations can lead to multiple scattering events, resulting in an underestimation of the particle size. |
| Presence of aggregates or dust | Filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) before measurement. | Large particles can disproportionately scatter light, leading to an overestimation of the average particle size and a high PDI. |
| Inappropriate analysis algorithm | For monodisperse samples (PDI < 0.2), use a single monomodal distribution algorithm. For polydisperse samples, a multimodal algorithm may be more appropriate. | The choice of algorithm can significantly impact the calculated size distribution. |
| Incorrect viscosity and refractive index values | Ensure the correct solvent viscosity and refractive index are entered into the DLS software. | The Stokes-Einstein equation, used to calculate hydrodynamic diameter, is dependent on these parameters. |
Problem: Difficulty in Determining Encapsulation Efficiency Accurately
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Incomplete separation of free drug from nanoparticles | Use a combination of separation techniques, such as ultracentrifugation followed by filtration of the supernatant. | Incomplete separation can lead to an underestimation of the free drug and an overestimation of the encapsulation efficiency. |
| Validate the separation method by analyzing a sample of the supernatant using DLS to ensure no nanoparticles are present. | This confirms that only the free drug is being quantified. | |
| Drug degradation during extraction (for direct methods) | Use a mild extraction method and protect the sample from light and heat if this compound is sensitive to these conditions. | Degradation of the encapsulated drug will lead to an underestimation of the encapsulation efficiency. |
| Interference from other formulation components in the analytical assay (e.g., HPLC, UV-Vis) | Develop and validate a specific analytical method for this compound in the presence of all formulation excipients. | This ensures that the measured signal is solely from the drug of interest. |
Logical Workflow for Troubleshooting Encapsulation Efficiency
Caption: Troubleshooting Low Encapsulation Efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a good starting polymer for encapsulating this compound?
A1: Poly(lactic-co-glycolic acid) (PLGA) is a widely used, biodegradable, and biocompatible polymer that is a good starting point for encapsulating hydrophilic drugs like this compound. The ratio of lactic acid to glycolic acid can be varied to modulate the hydrophilicity and degradation rate of the nanoparticles. A higher glycolic acid content generally results in a more hydrophilic polymer.
Q2: Which formulation method is best for a highly water-soluble molecule like this compound?
A2: The double emulsion solvent evaporation (w/o/w) method is generally the most suitable for encapsulating highly hydrophilic molecules. This technique protects the water-soluble drug in the inner aqueous phase from partitioning into the external aqueous phase during the formulation process, thereby improving encapsulation efficiency.
Q3: What is an acceptable particle size and PDI for a topical nanoparticle formulation?
A3: For topical delivery, a particle size in the range of 100-300 nm is often desirable to facilitate penetration into the hair follicles and upper layers of the skin. A polydispersity index (PDI) below 0.3 is generally considered acceptable, indicating a relatively narrow size distribution and a homogenous formulation.
Q4: How can I improve the stability of my this compound nanoparticle suspension?
A4: To improve stability and prevent aggregation, ensure that the nanoparticles have a sufficient surface charge, as indicated by the zeta potential. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to confer good stability. This can be achieved by selecting appropriate surfactants or by adjusting the pH of the suspension. Additionally, the inclusion of steric stabilizers like polyethylene (B3416737) glycol (PEG) on the nanoparticle surface can prevent aggregation.
Q5: What are the key parameters to consider when scaling up the production of this compound nanoparticles?
A5: Key parameters for scale-up include maintaining the same energy input per unit volume during homogenization, ensuring efficient and consistent solvent removal, and controlling the temperature throughout the process. The geometry of the reaction vessel and the type of mixing equipment will also play a crucial role. It is advisable to perform pilot-scale batches to identify and address any scale-dependent issues before moving to large-scale production.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles using Double Emulsion Solvent Evaporation
-
Preparation of the Inner Aqueous Phase (W1): Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 100 mg of PLGA (50:50) in 4 mL of dichloromethane (B109758) (DCM).
-
Formation of the Primary Emulsion (w/o): Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a probe sonicator at 40% amplitude for 1 minute in an ice bath.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion to 10 mL of a 2% w/v polyvinyl alcohol (PVA) solution (the external aqueous phase, W2) and sonicate again at 40% amplitude for 2 minutes in an ice bath.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of the DCM.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove any unencapsulated drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a 5% w/v trehalose (B1683222) solution (as a cryoprotectant) and freeze-dry for 48 hours.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
-
Quantification of Free this compound (Indirect Method):
-
Collect the supernatant from the first centrifugation step during nanoparticle washing.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (%EE) and Drug Loading (%DL) using the following equations:
%EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
%DL = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100
-
-
Quantification of Encapsulated this compound (Direct Method):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to break them apart.
-
Add a suitable aqueous buffer to precipitate the polymer and extract the this compound into the aqueous phase.
-
Centrifuge to pellet the polymer debris and collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate the Drug Loading (%DL) using the following equation:
%DL = (Amount of this compound in nanoparticles / Weight of nanoparticles) x 100
-
Data Presentation
Table 1: Influence of Formulation Parameters on Nanoparticle Properties (Example Data for a Hydrophilic Drug)
| Formulation Code | Polymer Conc. (mg/mL) | Surfactant Conc. (% w/v) | Homogenization Speed (rpm) | Particle Size (nm) ± SD | PDI ± SD | Encapsulation Efficiency (%) ± SD |
| F1 | 20 | 1 | 10,000 | 250 ± 15 | 0.25 ± 0.03 | 45 ± 5 |
| F2 | 20 | 2 | 10,000 | 220 ± 12 | 0.18 ± 0.02 | 55 ± 4 |
| F3 | 20 | 2 | 15,000 | 180 ± 10 | 0.15 ± 0.02 | 60 ± 6 |
| F4 | 10 | 2 | 15,000 | 150 ± 8 | 0.12 ± 0.01 | 65 ± 5 |
Table 2: Characterization Techniques for this compound Loaded Nanoparticles
| Parameter | Technique | Information Provided |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution. |
| Surface Charge | Zeta Potential Measurement | Surface charge of the nanoparticles, indicator of stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualization of particle shape and surface characteristics. |
| Encapsulation Efficiency | HPLC / UV-Vis Spectrophotometry (after separation of free drug) | Percentage of the initial drug that is successfully encapsulated. |
| Drug Loading | HPLC / UV-Vis Spectrophotometry (after nanoparticle dissolution) | Weight percentage of the drug in the final nanoparticle formulation. |
| In Vitro Release | Dialysis Method / Sample and Separate | Rate and extent of drug release from the nanoparticles over time. |
| Physical State of Drug | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To determine if the encapsulated drug is in a crystalline or amorphous state. |
References
- 1. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 2. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. delongamerica.com [delongamerica.com]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of DL-Panthenol and D-Panthenol in Wound Healing: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of DL-Panthenol and D-Panthenol, focusing on their respective efficacies in wound healing. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying biological mechanisms, supported by experimental data.
Executive Summary
D-Panthenol, also known as dexpanthenol, is the biologically active precursor to Vitamin B5 (pantothenic acid) and plays a pivotal role in the wound healing cascade. In contrast, this compound is a racemic mixture containing 50% D-Panthenol and 50% L-Panthenol. While both isomers possess moisturizing properties, only D-Panthenol is converted to pantothenic acid in the skin, making it the key component for promoting wound repair.[1] L-Panthenol is considered biologically inactive in this context, and some evidence suggests it may even compete with D-Panthenol, potentially reducing its overall efficacy. This analysis will delve into the experimental evidence supporting the superior wound healing capabilities of D-Panthenol.
Comparative Efficacy: D-Panthenol vs. This compound
The primary difference in the wound healing efficacy between D-Panthenol and this compound lies in their stereochemistry. D-Panthenol is the dextrorotatory isomer, which is readily metabolized to pantothenic acid, a crucial component of Coenzyme A. Coenzyme A is essential for various metabolic processes vital for cell proliferation and tissue repair.
This compound, being a mixture, offers only half the concentration of the biologically active D-isomer. Consequently, its effectiveness in stimulating key wound healing processes is theoretically diminished compared to an equivalent concentration of pure D-Panthenol.
Key Mechanisms of Action of D-Panthenol in Wound Healing
D-Panthenol accelerates wound healing through several mechanisms:
-
Stimulation of Fibroblast Proliferation and Migration: D-Panthenol has been shown to enhance the proliferation and migration of dermal fibroblasts, the cells responsible for synthesizing collagen and other extracellular matrix components that form the foundation of new tissue.[2]
-
Upregulation of Wound Healing-Associated Genes: In vivo studies have demonstrated that topical application of D-Panthenol upregulates the expression of key genes involved in the inflammatory and proliferative phases of wound healing, including interleukins (IL-6, IL-1β) and chemokines (CXCL1, CCL18).[3][4][5]
-
Enhanced Re-epithelialization: D-Panthenol promotes the formation of new epithelial tissue over the wound surface, a critical step in restoring the skin's barrier function.
-
Improved Skin Barrier Function and Hydration: Both D- and L-Panthenol have moisturizing properties that help to keep the wound environment hydrated, which is conducive to healing. D-Panthenol, in particular, has been shown to improve stratum corneum hydration and reduce transepidermal water loss.
Quantitative Experimental Data
The following tables summarize key quantitative findings from in vitro and in vivo studies on D-Panthenol. No direct comparative quantitative data for this compound in wound healing was identified in the reviewed literature.
Table 1: In Vitro Effects of D-Panthenol on Human Dermal Fibroblasts
| Parameter | D-Panthenol Concentration | Result | Reference |
| Cell Viability (hDPCs) | 2.5 mM | ~30% increase | Shin JY, et al. (2021) |
| Ki67 Positive Cells (hDPCs) | Not specified | Increased | Shin JY, et al. (2021) |
hDPCs: human Dermal Papilla Cells
Table 2: In Vivo Gene Expression Changes in Human Skin Wounds Treated with D-Panthenol
| Gene | Fold Upregulation vs. Placebo | Time Point | Reference |
| IL-6 | ~7-fold | 72 hours | Heise R, et al. (2012) |
| IL-1β | ~6-fold | 72 hours | Heise R, et al. (2012) |
| CYP1B1 | ~6-fold | 72 hours | Heise R, et al. (2012) |
| CXCL1 | ~2.5-fold | 72 hours | Heise R, et al. (2012) |
| CCL18 | ~2.5-fold | 72 hours | Heise R, et al. (2012) |
Experimental Protocols
In Vivo Gene Expression Analysis in a Human Wound Healing Model
This protocol is based on the methodology described by Heise R, et al. (2012).
-
Subject Recruitment: Healthy human donors are recruited for the study.
-
Wound Creation: Two 4-mm punch biopsies are taken from the skin of each donor to create standardized wounds.
-
Treatment Application: One wound is treated topically with an ointment containing D-Panthenol, while the other is treated with a placebo ointment. Applications are repeated at regular intervals (e.g., every 12 hours).
-
Biopsy Collection: 8-mm punch biopsies of the treated areas are taken at different time points (e.g., 24, 72, and 144 hours) to represent different phases of wound healing.
-
RNA Isolation: Tissue samples are homogenized, and total RNA is isolated.
-
Gene Expression Analysis: RNA samples are processed for microarray analysis (e.g., Affymetrix® GeneChip) to determine the gene expression profile.
-
Validation: Changes in the expression of specific genes are validated using quantitative real-time PCR (qRT-PCR).
In Vitro Fibroblast Proliferation Assay
This protocol is a generalized representation of methods used to assess cell proliferation.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media.
-
Seeding: Cells are seeded into multi-well plates at a specific density.
-
Treatment: After cell adherence, the culture medium is replaced with media containing various concentrations of D-Panthenol or a control medium.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Cell proliferation can be measured using various methods:
-
Cell Counting: Direct cell counting using a hemocytometer.
-
MTT Assay: A colorimetric assay that measures metabolic activity, which is an indicator of cell viability and proliferation.
-
Ki67 Staining: Immunofluorescent staining for the Ki67 protein, a cellular marker for proliferation.
-
-
Data Analysis: The results from the treated groups are compared to the control group to determine the effect of D-Panthenol on fibroblast proliferation.
Signaling Pathways in D-Panthenol Mediated Wound Healing
D-Panthenol, after its conversion to pantothenic acid and incorporation into Coenzyme A, influences signaling pathways that modulate the inflammatory and proliferative phases of wound healing. The upregulation of cytokines like IL-6 and chemokines such as CXCL1 suggests an activation of pathways that recruit immune cells and stimulate keratinocyte and fibroblast activity.
Conclusion
The available scientific evidence strongly indicates that D-Panthenol is the biologically active isomer responsible for the wound healing properties associated with panthenol. Its demonstrated ability to stimulate fibroblast proliferation and upregulate key wound healing-related genes provides a solid mechanistic basis for its efficacy. This compound, containing 50% of the inactive L-isomer, is expected to have a correspondingly reduced biological effect on wound repair. For researchers and drug development professionals, formulations utilizing pure D-Panthenol are likely to yield more potent and reliable outcomes in promoting wound healing. Future research should include direct, quantitative comparisons of D-Panthenol and this compound in standardized wound healing models to definitively quantify the difference in their efficacy.
References
- 1. fruiterco.com [fruiterco.com]
- 2. researchgate.net [researchgate.net]
- 3. Dexpanthenol modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexpanthenol Modulates Gene Expression in Skin Wound Healing in vivo | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
Validating the Anti-inflammatory Effects of DL-Panthenol in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of DL-Panthenol (Dexpanthenol) with other alternatives, supported by experimental data from various animal models. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key biological pathways and workflows.
Comparative Analysis of Anti-inflammatory Efficacy
This compound has demonstrated significant anti-inflammatory effects across a range of animal models, primarily through the downregulation of pro-inflammatory cytokines and modulation of oxidative stress. Its efficacy has been evaluated against standard inflammatory inducers and in some instances, compared with established anti-inflammatory agents.
Key Findings from Preclinical Studies:
-
Acute Lung Injury (ALI): In mouse models of lipopolysaccharide (LPS)-induced ALI, this compound significantly reduced lung edema, neutrophil influx, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in bronchoalveolar lavage fluid (BALF)[1][2].
-
Inflammatory Bowel Disease (IBD): In a rat model of acetic acid-induced colitis, this compound demonstrated therapeutic potential by improving biochemical and histopathological markers of inflammation[3]. When compared to prednisolone (B192156), a corticosteroid, a combination therapy of this compound and prednisolone showed a more prominent reduction in TNF-α and NF-κBp65 levels than either monotherapy in a rat model of IBD.
-
Sepsis: In a murine sepsis model induced by cecal ligation and puncture (CLP), dexpanthenol (B1670349) administration led to a significant decrease in serum levels of TNF-α, IL-1β, and IL-6.
-
Corneal Neovascularization: In a rat model of chemical burn-induced corneal neovascularization, subconjunctival injection of dexpanthenol was found to be as effective as bevacizumab in reducing neovascularization.
-
Tracheal Reconstruction: In an experimental model of tracheal reconstruction in rats, dexpanthenol was shown to have anti-inflammatory effects, although it was found to be less potent than alpha-lipoic acid in reducing inflammation.
Data Presentation
The following tables summarize the quantitative data from key studies, showcasing the anti-inflammatory effects of this compound in comparison to control groups and other anti-inflammatory agents.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | TNF-α (pg/mL) in BALF (6h post-LPS) | IL-6 (pg/mL) in BALF (6h post-LPS) |
| Control | Undetectable | Undetectable |
| LPS | ~450 | ~3500 |
| LPS + Dexpanthenol (500 mg/kg) | ~200 | ~1500 |
Source: Adapted from Li et al., 2016.[1]
Table 2: Comparative Efficacy of Dexpanthenol and Prednisolone in Acetic Acid-Induced Colitis in Rats
| Treatment Group | TNF-α Level (Relative to Control) | NF-κBp65 mRNA Expression (Relative to Control) |
| Control Colitis | High | High |
| Dexpanthenol (500 mg/kg) | Significantly Reduced | Significantly Reduced |
| Prednisolone (2 mg/kg) | Significantly Reduced | Significantly Reduced |
| Dexpanthenol + Prednisolone (half doses) | Most Prominently Reduced | Most Prominently Reduced |
Source: Adapted from a study on inflammatory bowel disease.
Table 3: Effect of Dexpanthenol on Inflammatory Markers in a Sepsis-Induced Murine Model
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Control | Low | Low | Low |
| CLP (Sepsis) | High | High | High |
| CLP + Dexpanthenol (500 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| CLP + Dexpanthenol (700 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Source: Adapted from a study on sepsis in mice.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LPS-Induced Acute Lung Injury in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Injury: Mice are anesthetized and intratracheally instilled with lipopolysaccharide (LPS) from Escherichia coli (5 mg/kg body weight) dissolved in sterile saline. Control animals receive sterile saline only.
-
Treatment: this compound (500 mg/kg) is administered intraperitoneally 1 hour before LPS instillation.
-
Sample Collection and Analysis: 6 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts, as well as protein concentration. Lung tissue is harvested for histological examination and measurement of myeloperoxidase (MPO) activity. Levels of TNF-α and IL-6 in BALF are quantified using ELISA kits.
Acetic Acid-Induced Colitis in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Colitis: Rats are lightly anesthetized, and a catheter is inserted 8 cm into the colon. 1 mL of 4% acetic acid solution is instilled, followed by 1 mL of air to ensure distribution. The rats are kept in a head-down position for 30 seconds. Control rats receive a similar volume of saline.
-
Treatment: this compound (500 mg/kg) is administered orally once daily for 3 days following the induction of colitis. A comparative group may receive prednisolone (2 mg/kg, orally).
-
Assessment: On day 4, animals are sacrificed, and the distal 8 cm of the colon is removed. Macroscopic scoring of colonic damage is performed. Tissue samples are collected for histological analysis and measurement of inflammatory markers such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and Anti-oxidative Effects of Dexpanthenol on Lipopolysaccharide Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexpanthenol exhibits antiapoptotic and anti-inflammatory effects against nicotine-induced liver damage by modulating Bax/Bcl-xL, Caspase-3/9, and Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Panthenol vs. DL-Panthenol: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between active ingredients is critical. Panthenol, a derivative of pantothenic acid (Vitamin B5), is a widely used compound in pharmaceutical and cosmetic formulations. It exists in two primary forms: D-Panthenol (dexpanthenol) and DL-Panthenol, a racemic mixture. While chemically similar, their biological activities differ significantly, impacting formulation choices and product efficacy. This guide provides an objective comparison supported by experimental data to elucidate these differences.
The Fundamental Difference: Stereochemistry and Bioactivity
Panthenol is a chiral molecule, existing in two non-superimposable mirror-image forms, or enantiomers: the dextrorotatory (D) form and the levorotatory (L) form.[1]
-
D-Panthenol consists solely of the dextrorotatory isomer. This is the biologically active form, which is enzymatically converted in the skin to pantothenic acid (Vitamin B5).[2][3] Pantothenic acid is a crucial component of Coenzyme A, a molecule essential for numerous metabolic processes, including cellular repair, energy production, and lipid synthesis.[2]
-
This compound is a racemic mixture containing equal (50:50) parts D-Panthenol and L-Panthenol.[2] While the D-isomer in this mixture is biologically active, the L-isomer is not converted to Vitamin B5 and is considered biologically inert in terms of physiological activity.
Therefore, for physiological functions such as wound healing, stimulating epithelialization, and providing anti-inflammatory effects, This compound possesses approximately half the biological activity of D-Panthenol at the same concentration . However, for non-physiological functions like moisturization, where the molecule's humectant properties are key, both the D- and L-isomers are effective.
Biological Pathway: Conversion to Coenzyme A
The primary biological function of D-Panthenol stems from its role as a precursor to Coenzyme A. Upon topical application, D-Panthenol penetrates the skin where it is oxidized to form pantothenic acid. This is the rate-limiting step for the synthesis of Coenzyme A, which is a multi-step enzymatic process crucial for cellular metabolism.
Figure 1. Metabolic conversion of D-Panthenol to Coenzyme A.
Comparative Performance: Experimental Data
The majority of clinical research focuses on D-Panthenol (dexpanthenol) due to its established biological activity. The data presented here serves as the benchmark for the physiological effects of panthenol.
Skin Barrier Repair and Wound Healing
D-Panthenol is well-documented to accelerate the healing of superficial wounds and enhance skin barrier function, primarily by stimulating fibroblast proliferation and re-epithelialization.
Table 1: Effect of 5% D-Panthenol on Transepidermal Water Loss (TEWL) in Damaged Skin
| Study Model | Treatment | Day 0 (Baseline) TEWL (g/m²/h) | Day 7 TEWL (g/m²/h) | Day 14 TEWL (g/m²/h) | Result |
|---|---|---|---|---|---|
| Freshly Tattooed Skin | 5% D-Panthenol Ointment | ~50 (post-procedure) | ~20 | ~8 (barrier restored) | Pronounced reduction in TEWL, indicating accelerated barrier repair. |
| Fractional CO₂ Laser | 5% D-Panthenol Ointment | Not specified | 60% Re-epithelialization | 90% Re-epithelialization | Superior re-epithelialization rates compared to standard petroleum jelly. |
Fibroblast Proliferation
The proliferation of fibroblasts is a critical step in the remodeling phase of wound healing. In vitro studies demonstrate that D-Panthenol directly enhances the viability and proliferation of these cells.
Table 2: Effect of Dexpanthenol on Human Fibroblast Viability (in vitro)
| Study Model | Treatment | Day 1 (Viability) | Day 3 (Viability) | Day 5 (Viability) | Result |
|---|
| Human Fibroblasts on Nanofibers | Dexpanthenol-loaded fibers | Good biocompatibility | Good biocompatibility | Significantly higher viability | Dexpanthenol exerted an independent enhancing effect on fibroblast viability. |
Gene Expression Modulation in Wound Healing
Recent studies have explored the molecular mechanisms behind D-Panthenol's efficacy, revealing its ability to modulate the expression of genes critical to the inflammatory and proliferative phases of healing.
Table 3: Gene Expression Changes in Human Skin Wounds After Topical D-Panthenol Treatment
| Gene | Function | Fold Change vs. Placebo (at 72 hours) | Implication in Wound Healing |
|---|---|---|---|
| IL-6 | Pro-inflammatory & Proliferative Cytokine | ~7.0x ↑ | Modulates inflammation and stimulates keratinocyte proliferation. |
| IL-1β | Pro-inflammatory Cytokine | ~6.0x ↑ | Initiates the inflammatory response essential for healing. |
| CXCL1 | Chemokine | ~2.5x ↑ | Attracts neutrophils to the wound site. |
| CCL18 | Chemokine | ~2.5x ↑ | Attracts lymphocytes and fibroblasts. |
Experimental Protocols
In Vivo Gene Expression Analysis in Punch Biopsy Wounds
-
Objective: To analyze the D-Panthenol-induced gene expression profile in human skin wounds.
-
Methodology:
-
Subjects: Healthy human volunteers.
-
Wound Creation: Two 4 mm full-thickness punch biopsies were created on the skin of each volunteer.
-
Treatment: One wound was treated topically with an ointment containing 5% D-Panthenol every 12 hours. The second wound was treated with a placebo (ointment base) as a control.
-
Sample Collection: After 24, 72, or 144 hours, an 8 mm punch biopsy was taken from the treated areas to collect the healing tissue.
-
Analysis: Total RNA was isolated from the tissue samples. Gene expression profiling was performed using Affymetrix® GeneChip arrays to compare the expression levels of thousands of genes between the D-Panthenol-treated and placebo-treated wounds.
-
Validation: Changes in key genes were confirmed using quantitative real-time PCR (qRT-PCR).
-
Figure 2. Workflow for in vivo gene expression analysis.
In Vitro Fibroblast Viability Assay
-
Objective: To assess the biocompatibility and proliferative effect of Dexpanthenol on human fibroblasts.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts (HNFF-P18) were cultured in DMEM medium supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.
-
Plate Preparation: Wells of a 24-well plate were coated with either a neat nanofiber scaffold (control) or a dexpanthenol-loaded nanofiber scaffold.
-
Cell Seeding: Fibroblasts were seeded into the prepared wells at a density of 2.5 x 10⁴ cells per well.
-
Incubation: The cells were incubated for 1, 3, and 5 days.
-
MTT Assay: At each time point, MTT solution was added to each well and incubated for 4 hours. This solution is converted by viable cells into a purple formazan (B1609692) product.
-
Measurement: The formazan product was solubilized, and the absorbance was measured at 570 nm using a microplate reader. Higher absorbance values correlate with greater cell viability and proliferation.
-
Conclusion and Formulation Implications
The evidence conclusively demonstrates that D-Panthenol is the biologically active isomer responsible for the therapeutic, physiological effects attributed to panthenol, such as accelerated wound healing and anti-inflammatory action. This compound, as a racemic mixture, provides only half the concentration of the active D-isomer.
-
For therapeutic applications targeting skin repair, wound healing, and reduction of inflammation, D-Panthenol is the superior choice . A formulation containing 5% D-Panthenol is expected to be significantly more potent than one with 5% this compound.
-
For applications focused solely on moisturization , where the humectant property is paramount, This compound can be an effective and more cost-efficient alternative , as both isomers contribute to hydration.
For drug development and advanced skincare professionals, specifying D-Panthenol (dexpanthenol) is crucial when the desired outcome is a physiological response. Relying on this compound for such applications would necessitate doubling the concentration to achieve a comparable dose of the active component, which may impact formulation stability, cost, and sensory profile.
References
Comparative Efficacy of DL-Panthenol in the Management of UV-Induced Erythema
A comprehensive guide for researchers and drug development professionals on the validation of DL-Panthenol's effectiveness against ultraviolet-induced erythema, with a comparative analysis against alternative compounds, supported by experimental data and mechanistic insights.
Introduction
Ultraviolet (UV) radiation from sun exposure is a primary etiological factor for cutaneous erythema, an inflammatory response characterized by redness of the skin. This condition, if not adequately managed, can lead to more severe skin damage. This compound, the provitamin of B5, has been widely investigated for its skin-soothing and reparative properties. This guide provides a detailed comparison of this compound's efficacy in reducing UV-induced erythema against other commonly used topical agents. The objective is to present a clear, data-driven analysis to inform research and development in dermatology.
Mechanism of Action: this compound in Skin Health
Upon topical application, this compound is readily absorbed and converted to pantothenic acid, an essential component of Coenzyme A. This coenzyme plays a crucial role in various metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are vital for maintaining the integrity of the skin barrier. A robust skin barrier is critical in preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[1]
This compound's anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines.[2] By downregulating these inflammatory mediators, this compound helps to alleviate the redness and irritation associated with UV-induced erythema.
Comparative Efficacy: this compound vs. Alternatives
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in reducing UV-induced erythema and related skin damage parameters.
| Active Ingredient | Concentration | Key Efficacy Data | Source |
| This compound | 5% | Statistically significant inhibitory effect on UV-induced inflammation compared to controls in an in-vivo guinea pig model. | Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives as Used in Cosmetics |
| Niacinamide | 5% | Significantly decreased hyperpigmentation and increased skin lightness compared with vehicle alone after 4 weeks of use in a clinical study with 18 subjects.[3] | The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer |
| Bisabolol | Not Specified | Demonstrated anti-inflammatory properties. | Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol |
| Topical Corticosteroids (e.g., Betamethasone, Hydrocortisone) | 0.05% - 0.1% | Showed a blanching effect on UV-induced erythema, with stronger effects when applied after irradiation. Mean blanching scores of 2.3-3.0 were observed with 1 MED UV doses.[4] | Suppression of ultraviolet erythema by topical corticosteroids |
| Hyaluronic Acid | Not Specified | Can help regulate inflammation and other damage caused by UVB rays.[5] | Hyaluronic acid: skincare benefits, side effects and more |
Experimental Protocols
A standardized methodology is crucial for the valid assessment of the efficacy of topical agents in reducing UV-induced erythema. Below is a detailed protocol based on established clinical trial designs.
Subject Recruitment and Baseline Assessment
-
Inclusion Criteria: Healthy volunteers with Fitzpatrick skin types I-III, capable of giving informed consent.
-
Exclusion Criteria: History of photosensitivity, significant skin diseases, or use of anti-inflammatory medications.
-
Baseline Measurements: Determination of the Minimal Erythema Dose (MED) for each participant. This is achieved by exposing small areas of the skin (typically on the back or outer thigh) to incremental doses of UV radiation and visually assessing for the minimal perceptible erythema 24 hours post-exposure. Non-invasive instrumental measurements of baseline skin color (using a chromameter to determine the a* value for redness) and transepidermal water loss (TEWL) are also recorded.
Treatment and UV Irradiation
-
Test Sites: Demarcated areas on the subject's back or thigh are randomly assigned to receive the test product (this compound), a placebo (vehicle), and/or a positive control (e.g., niacinamide, topical corticosteroid).
-
Product Application: A standardized amount of each product is applied to the assigned test sites.
-
UV Exposure: After a defined pre-treatment period, the test sites are irradiated with a standardized dose of UV radiation, typically 1.5 to 2.5 times the individual's MED.
Efficacy Assessment
-
Visual Assessment: The erythema at each test site is visually graded by a trained clinician at multiple time points post-irradiation (e.g., 24, 48, and 72 hours) using a standardized scale.
-
Instrumental Measurement: A chromameter is used to objectively quantify changes in skin redness (Δa* value) at the same time points. Skin hydration and TEWL are also measured to assess barrier function.
-
Data Analysis: Statistical analysis is performed to compare the changes in erythema, hydration, and TEWL between the different treatment groups.
Signaling Pathways and Mechanisms
UV-Induced Inflammatory Cascade
UV radiation triggers a complex cascade of inflammatory events in the skin. This process is initiated by the generation of reactive oxygen species (ROS), which leads to cellular damage and the activation of several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways upregulate the expression of pro-inflammatory cytokines and enzymes, such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2), resulting in vasodilation, increased blood flow, and the characteristic redness of erythema.
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of ultraviolet erythema by topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patient.info [patient.info]
A Comparative Analysis of DL-Panthenol Concentrations for Optimal Skin Moisturization
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals the dose-dependent efficacy of DL-Panthenol in enhancing skin hydration and reinforcing the skin's barrier function. This guide provides an in-depth comparison of different concentrations of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetology.
This compound, a provitamin of B5, is a well-established humectant and moisturizer in a plethora of topical products. Its efficacy stems from its conversion to pantothenic acid within the skin, a precursor to Coenzyme A, which plays a pivotal role in the synthesis of crucial skin barrier lipids such as ceramides (B1148491) and fatty acids. This guide synthesizes findings from clinical studies to compare the moisturizing effects of varying concentrations of this compound, focusing on two key metrics: skin hydration, measured by a Corneometer, and Transepidermal Water Loss (TEWL).
Quantitative Comparison of this compound Concentrations
The moisturizing and barrier-enhancing effects of this compound are directly correlated with its concentration in topical formulations. The following table summarizes the quantitative data from a key clinical study evaluating the impact of 0.5%, 1.0%, and 5.0% this compound on skin barrier function.
| Concentration of this compound | Mean Transepidermal Water Loss (TEWL) (g/m²h) after 30 days | Percentage Decrease in TEWL from Baseline |
| 0.0% (Vehicle) | 10.2 | - |
| 0.5% | 9.8 | 3.9% |
| 1.0% | 8.5 | 16.7% |
| 5.0% | 8.2 | 19.6% |
Data synthesized from the study by Camargo et al. (2011)[1][2]. The study demonstrated that formulations with 1.0% and 5.0% panthenol produced significant decreases in TEWL after 30 days of application[1][2]. While the study also evaluated skin moisture, specific quantitative data for Corneometer readings at these concentrations were presented graphically. Other studies have confirmed that panthenol-containing emollients significantly increase skin hydration, with one study showing a 72.4% improvement in skin hydration after 28 days of daily application of an emollient containing dexpanthenol[3].
Experimental Protocols
The evaluation of the moisturizing effects of this compound relies on standardized and validated bioengineering techniques. The following are detailed methodologies for the key experiments cited.
Measurement of Skin Hydration (Corneometry)
The assessment of stratum corneum hydration is conducted using a Corneometer®, which measures the electrical capacitance of the skin.
-
Principle: The measurement is based on the significant difference in the dielectric constant of water compared to other substances on the skin. Changes in skin hydration levels alter the skin's capacitance, which is measured by the instrument and expressed in arbitrary units (a.u.).
-
Apparatus: Corneometer® CM 825 (Courage + Khazaka, Germany) or equivalent.
-
Procedure:
-
Acclimatization: Subjects are required to acclimatize for at least 30 minutes in a temperature and humidity-controlled room (typically 21±1°C and 50±5% relative humidity).
-
Baseline Measurement: Before product application, baseline skin hydration is measured on designated test areas on the volar forearm. Three measurements are taken per site, and the average is recorded.
-
Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area.
-
Post-Application Measurements: Skin hydration is measured at specified time intervals (e.g., 1, 2, 4, 24, and 48 hours, and after prolonged use) to assess the immediate and long-term moisturizing effects.
-
Measurement of Transepidermal Water Loss (TEWL)
TEWL is a crucial parameter for assessing the integrity of the skin's barrier function and is measured using a Tewameter®.
-
Principle: The Tewameter® measures the water vapor gradient above the skin surface, which is directly proportional to the rate of water evaporation from the stratum corneum. TEWL is expressed in grams per square meter per hour (g/m²h).
-
Apparatus: Tewameter® TM300 or TM Hex (Courage + Khazaka, Germany) or equivalent.
-
Procedure:
-
Acclimatization: Similar to corneometry, subjects acclimatize to a controlled environment.
-
Baseline Measurement: Baseline TEWL is measured on the test areas before product application. The probe is held perpendicular to the skin surface, and measurements are taken until a stable value is obtained.
-
Product Application: The test formulation is applied as described for corneometry.
-
Post-Application Measurements: TEWL is measured at predetermined time points to evaluate the product's effect on improving the skin's barrier function. A lower TEWL value indicates a more intact barrier.
-
Mechanism of Action and Signaling Pathway
This compound exerts its moisturizing effects by enhancing the skin's natural barrier function through the synthesis of essential lipids. Upon topical application, this compound is absorbed into the skin and converted to Pantothenic Acid (Vitamin B5). Pantothenic acid is a crucial component for the synthesis of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and ceramides, which are the primary lipid components of the stratum corneum.
The following diagram illustrates the experimental workflow for evaluating the moisturizing effects of this compound.
The signaling pathway below details the conversion of this compound and its role in lipid synthesis for skin barrier function.
Conclusion
The presented data underscores the significant role of this compound concentration in modulating skin hydration and barrier integrity. Formulations containing 1.0% and 5.0% this compound demonstrate a marked improvement in reducing transepidermal water loss, thereby enhancing the skin's protective barrier. These findings provide a quantitative basis for the formulation of effective moisturizing and barrier-repair products. Further research is warranted to elucidate the optimal concentrations for specific dermatological conditions and to explore the synergistic effects of this compound with other active ingredients.
References
A Head-to-Head In Vitro Comparison: DL-Panthenol vs. Panthenyl Ethyl Ether
In the realm of dermatological and cosmetic research, the pursuit of more efficacious molecules for skin health is relentless. Panthenol (a racemic mixture of D- and L-panthenol, often referred to as DL-Panthenol) is a well-established pro-vitamin of B5, lauded for its moisturizing, healing, and anti-inflammatory properties.[1] Panthenyl Ethyl Ether, a more stable, lipophilic derivative, has emerged as a promising alternative, theoretically offering enhanced skin penetration.[1][2] This guide provides a detailed in vitro head-to-head comparison of these two molecules, summarizing key performance data, outlining experimental protocols, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in their evaluation.
Chemical and Physical Properties: A Structural Divergence
The fundamental difference between this compound and Panthenyl Ethyl Ether lies in their chemical structure, which dictates their physicochemical properties and, consequently, their interaction with the skin. The addition of an ethyl ether group in Panthenyl Ethyl Ether increases its lipophilicity compared to the more hydrophilic this compound.[1]
| Property | This compound | Panthenyl Ethyl Ether | Reference |
| Chemical Name | (RS)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | [1] |
| Solubility | Water-soluble | Oil-soluble, also soluble in water, alcohol, and propylene (B89431) glycol | |
| Stability | Less stable; sensitive to heat and pH extremes | More stable to oxygen, light, and in neutral or slightly acidic pH (4-7.5) | |
| Lipophilicity | More hydrophilic | More lipophilic |
Mechanism of Action: A Shared Pathway to Bioactivity
Despite their structural differences, both this compound and Panthenyl Ethyl Ether exert their biological effects through a common pathway. Upon penetrating the skin, they are both metabolized to pantothenic acid (Vitamin B5). Pantothenic acid is a crucial precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the synthesis of fatty acids and sphingolipids. These lipids are essential components of the stratum corneum's lipid barrier, which is critical for maintaining skin hydration and preventing the entry of irritants.
Head-to-Head In Vitro Performance Comparison
While direct comparative in vitro studies are limited, this section outlines key assays to evaluate the relative performance of this compound and Panthenyl Ethyl Ether. The provided data for this compound serves as a benchmark.
Skin Penetration
The enhanced lipophilicity of Panthenyl Ethyl Ether suggests it may exhibit superior penetration through the stratum corneum compared to this compound. The Franz diffusion cell assay is the gold standard for in vitro skin permeation studies.
Table 1: In Vitro Skin Penetration Data
| Compound | Skin Model | Penetration Rate (µg/cm²/h) | Total Penetration (%) |
| This compound | Porcine Skin | To be determined | To be determined |
| Panthenyl Ethyl Ether | Porcine Skin | To be determined | To be determined |
Keratinocyte Proliferation and Wound Healing
Both compounds are expected to promote keratinocyte proliferation and migration, crucial processes in wound healing. The in vitro scratch assay is a widely used method to assess these effects.
Table 2: In Vitro Keratinocyte Proliferation and Wound Healing Data
| Compound (Concentration) | Cell Line | Proliferation Increase (%) | Wound Closure Rate (%/h) | Reference |
| This compound (2.5 mM) | Human Dermal Papilla Cells | ~30% | To be determined | |
| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | To be determined | To be determined |
Anti-inflammatory Effects
Panthenol has demonstrated anti-inflammatory properties. A key mechanism is the modulation of pro-inflammatory mediators. This can be assessed by measuring the inhibition of cytokine release in stimulated keratinocytes.
Table 3: In Vitro Anti-inflammatory Activity Data
| Compound | Cell Line | Inflammatory Stimulus | Cytokine Inhibition (%) | Reference |
| This compound (1.4%) | Reconstructed Human Epidermis | Inflammatory Cocktail | Significant decrease in PGE2 | |
| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | Lipopolysaccharide (LPS) | To be determined |
Skin Barrier Function Enhancement
The ultimate goal of both molecules is to improve skin barrier function. This can be evaluated in vitro by measuring the expression of key genes involved in barrier integrity, such as Filaggrin (FLG) and Aquaporin-3 (AQP3).
Table 4: In Vitro Gene Expression Data for Skin Barrier Proteins
| Compound | Cell Line | Target Gene | Fold Change in Expression |
| This compound | HaCaT (Keratinocytes) | FLG | To be determined |
| This compound | HaCaT (Keratinocytes) | AQP3 | To be determined |
| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | FLG | To be determined |
| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | AQP3 | To be determined |
Detailed Experimental Protocols
To facilitate a direct head-to-head comparison, the following detailed in vitro experimental protocols are provided.
In Vitro Skin Permeation Assay (Franz Diffusion Cell)
Objective: To quantify and compare the skin penetration of this compound and Panthenyl Ethyl Ether.
Methodology:
-
Skin Preparation: Use excised porcine skin, a common model for human skin. Mount the skin on a Franz diffusion cell, separating the donor and receptor compartments.
-
Application: Apply a defined concentration of either this compound or Panthenyl Ethyl Ether to the epidermal side (donor compartment).
-
Incubation: Fill the receptor compartment with a physiological buffer (e.g., phosphate-buffered saline) and maintain at a constant temperature (typically 32°C).
-
Sampling: At predetermined time points, collect aliquots from the receptor fluid.
-
Analysis: Quantify the concentration of the permeated compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
In Vitro Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound and Panthenyl Ethyl Ether on keratinocyte migration and proliferation.
Methodology:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in a multi-well plate until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and then add fresh culture medium containing different concentrations of either this compound or Panthenyl Ethyl Ether. A vehicle control should be included.
-
Image Analysis: Capture images of the scratch at the beginning of the experiment and at regular intervals thereafter. The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software.
In Vitro Anti-inflammatory Assay
Objective: To compare the anti-inflammatory properties of this compound and Panthenyl Ethyl Ether by measuring their effect on cytokine production in stimulated keratinocytes.
Methodology:
-
Cell Culture and Pre-treatment: Culture human keratinocytes and pre-treat the cells with different concentrations of this compound or Panthenyl Ethyl Ether for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours. Include non-stimulated and stimulated vehicle controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in the supernatants using specific ELISA kits.
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the stimulated-vehicle control to determine the percentage of inhibition.
Gene Expression Analysis for Skin Barrier Proteins
Objective: To determine if this compound and Panthenyl Ethyl Ether upregulate the expression of genes involved in skin barrier integrity.
Methodology:
-
Cell Culture and Treatment: Culture human keratinocytes and treat them with various concentrations of this compound or Panthenyl Ethyl Ether for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize complementary DNA (cDNA) from the extracted RNA and perform qRT-PCR using specific primers for target genes such as Filaggrin (FLG) and Aquaporin-3 (AQP3), and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the treated groups compared to the control group.
Conclusion
While both this compound and Panthenyl Ethyl Ether are valuable ingredients in skincare, functioning through their conversion to the bioactive pantothenic acid, their differing physicochemical properties suggest distinct performance profiles. The enhanced lipophilicity of Panthenyl Ethyl Ether theoretically offers an advantage in skin penetration, which may translate to more efficient delivery of the active moiety and potentially superior efficacy in moisturizing, wound healing, and anti-inflammatory applications. However, a lack of direct comparative in vitro data necessitates the experimental approaches outlined in this guide. By employing these standardized assays, researchers can generate the quantitative data required for a definitive head-to-head comparison, enabling evidence-based decisions in formulation and drug development.
References
DL-Panthenol's Hair Strengthening Properties: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and ex vivo hair strengthening properties of DL-Panthenol against other commonly used alternatives. Experimental data, detailed protocols, and mechanistic insights are presented to facilitate informed decisions in the development of hair care products.
Abstract
This compound, a provitamin of B5, has been widely utilized in hair care formulations for its purported strengthening and moisturizing benefits. This guide delves into the scientific evidence validating these claims through in vivo and ex vivo studies. It further compares the efficacy of this compound with other popular hair strengthening agents, namely Keratin (B1170402) Hydrolysates, Caffeine (B1668208), and Biotin (B1667282). While direct in vivo comparative studies measuring identical parameters are scarce, this guide synthesizes the available quantitative and qualitative data to provide a comprehensive overview. The underlying cellular mechanisms and signaling pathways are also explored to provide a deeper understanding of their modes of action.
I. This compound: In Vivo and Ex Vivo Validation
This compound has been shown to effectively penetrate the hair shaft and enhance its mechanical properties. Ex vivo studies provide quantitative evidence of its hair strengthening effects.
Mechanism of Action: this compound is believed to strengthen hair by forming hydrogen bonds with the keratin proteins within the hair cortex. This interaction increases the integrity of the hair fiber, making it more resistant to breakage.[1][2]
Experimental Data:
| Treatment | Parameter | Result | Study Type | Reference |
| This compound | Break Stress | Higher than control | Ex Vivo | [1][2] |
| This compound | Elastic Modulus | Higher than control | Ex Vivo | [1] |
| Shampoo with 0.2% Panthenol, Salicylic Acid, and Niacinamide | Hair Count (Alopecia Patients) | 17.76% increase vs. placebo at 24 weeks | In Vivo |
II. Comparative Analysis with Hair Strengthening Alternatives
This section compares the available data on the hair strengthening properties of Keratin Hydrolysates, Caffeine, and Biotin. It is important to note that the experimental designs and measured parameters often differ, making direct quantitative comparisons challenging.
A. Keratin Hydrolysates
Mechanism of Action: Hydrolyzed keratin peptides, particularly those with low to medium molecular weights, can penetrate the hair cortex and fill in damaged areas. This helps to reinforce the hair's natural protein structure, thereby increasing its strength and elasticity.
Experimental Data:
| Treatment | Parameter | Result | Study Type | Reference |
| Oral Keratin Supplement (KeraGEN IV®) | Hair Strength (Hair Cortex Integrity) | 17.6% increase vs. placebo after 60 days | In Vivo | |
| Oral Keratin Peptides | Hair Strength | 16.9% increase vs. placebo | In Vivo | |
| Mid- and High-MW Keratin Peptides | Young's Modulus | Increased | Ex Vivo | |
| Mid- and High-MW Keratin Peptides | Hair Breakage | Reduced | Ex Vivo |
B. Caffeine
Mechanism of Action: Topical caffeine is thought to promote hair health by stimulating hair follicle metabolism and proliferation. It may counteract the effects of dihydrotestosterone (B1667394) (DHT), a hormone linked to hair loss. While primarily studied for its effects on hair growth, some studies suggest it can also improve hair strength.
Experimental Data:
| Treatment | Parameter | Result | Study Type | Reference |
| Caffeine-based Topical Liquid | Hair Strength (Investigator Assessment) | Significantly improved from baseline | In Vivo | |
| Caffeine Lotion | Hair Texture (Force, Tensile Strength) | 53% of participants reported improvement | In Vivo | |
| Caffeine-containing Liquid | Hair Pull Test | Significant decrease in telogen hair | In Vivo |
C. Biotin
Mechanism of Action: Biotin (Vitamin B7) is an essential nutrient that plays a role in the production of keratin, the primary protein that constitutes hair. Biotin deficiency can lead to hair loss, and supplementation is often recommended to improve hair health.
Experimental Data:
| Treatment | Parameter | Result | Study Type | Reference |
| Oral Supplement with Biotin and Silicon | Hair Thickness | Significantly increased vs. placebo | In Vivo | |
| Dietary Supplement with B vitamins, zinc and botanicals | Tensile Strength | 10.2% improvement from baseline (not statistically significant vs. placebo's 9.3% improvement) | In Vivo | |
| Oral Biotin Supplementation | Hair and Nail Growth | Improvement in cases of deficiency | In Vivo |
III. Experimental Protocols
A. Ex Vivo Tensile Strength Testing of Hair Fibers
This protocol outlines a standard method for assessing the mechanical strength of hair fibers.
-
Sample Preparation:
-
Collect 10 cm hair samples from panelists.
-
Panelists must abstain from using any hair care products other than a normal unmedicated shampoo for one week prior to sample collection.
-
On the day of collection, subjects should have pre-washed hair with no products applied after cleansing.
-
-
Treatment Application:
-
Treat hair tresses with the test formulation (e.g., this compound solution) or a placebo.
-
Incubate the tresses for a specified period under controlled temperature and humidity.
-
Rinse the tresses thoroughly with water and allow them to air dry.
-
-
Tensile Testing:
-
Use a tensile tester equipped with jaws suitable for holding single hair strands.
-
Mount an individual hair fiber in the tester.
-
Apply a constant rate of extension until the fiber breaks.
-
Record the force (stress) and elongation (strain) throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, calculate key parameters such as:
-
Young's Modulus (Elastic Modulus): The stiffness of the hair in the initial linear-elastic region.
-
Tensile Strength (Break Stress): The maximum stress the hair can withstand before breaking.
-
Breaking Strain: The extent to which the hair stretches before breaking.
-
-
Compare the mean values of these parameters between the treated and control groups.
-
IV. Signaling Pathways and Mechanistic Diagrams
A. This compound's Influence on Hair Follicle Cells
In vitro studies suggest that D-panthenol promotes hair growth by influencing key signaling pathways in dermal papilla and outer root sheath cells.
B. Experimental Workflow for In Vivo Hair Strength Assessment
The following diagram illustrates a typical workflow for a clinical trial evaluating the hair strengthening efficacy of a product.
V. Conclusion
The available evidence strongly suggests that this compound strengthens hair by penetrating the cortex and forming hydrogen bonds with keratin proteins, leading to an increase in break stress and elastic modulus. While direct in vivo comparative data is limited, the existing studies on alternatives like keratin hydrolysates, caffeine, and biotin also show promise in improving various aspects of hair health, including strength. For definitive comparisons, future research should focus on head-to-head clinical trials employing standardized methodologies for measuring hair strength parameters. The detailed protocols and mechanistic insights provided in this guide aim to support the design of such studies and the development of next-generation hair strengthening products.
References
- 1. Caffeine as an Active Ingredient in Cosmetic Preparations Against Hair Loss: A Systematic Review of Available Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strengthening benefits of panthenol for hair: Mechanistic evidence from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for DL-Panthenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of DL-Panthenol (Provitamin B5), a common active ingredient in pharmaceutical and cosmetic formulations. The accurate and precise measurement of this compound is critical for quality control, stability testing, and formulation development. This document outlines detailed experimental protocols, presents a comparative analysis of method performance based on published data, and offers a logical framework for method selection and cross-validation.
Cross-validation is the process of comparing two or more analytical methods to ensure their interchangeability.[1] This is essential for verifying the consistency and reliability of data generated across different studies, laboratories, or analytical platforms.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and sensitivity, while Gas Chromatography (GC) offers an alternative, often requiring derivatization.[2][3] Spectroscopic methods, such as fluorimetry and colorimetry, provide other options, with fluorimetry offering particularly high sensitivity.[2][4]
The following table summarizes the performance characteristics of different analytical methods based on published validation data.
| Parameter | HPLC-UV | GC-MS (after Silylation) | Fluorimetry (after Hydrolysis) | Colorimetry (after Hydrolysis) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of a volatile derivative followed by mass spectrometric detection. | Measurement of fluorescence from a derivative formed after hydrolysis. | Measurement of color intensity from a complex formed after hydrolysis. |
| Linearity Range | 0.39–130 µg/mL | 0.005–0.20% (equivalent to 50-2000 µg/mL) | 0.01–3 µg/mL | 50–500 µg/mL |
| Correlation Coefficient (R²) | >0.998 | Not explicitly stated, but linearity was maintained. | Not explicitly stated. | Not explicitly stated. |
| Limit of Detection (LOD) | 0.3 µg/mL | 50 pg (on-column) | 0.005 µg/mL | ~10 µg/mL |
| Accuracy (% Recovery) | 98.0%–102.0% | 77.5%–99.9% | Not explicitly stated. | Not explicitly stated. |
| Precision (% RSD) | < 2.5% | Not explicitly stated, but method described as precise. | Not explicitly stated. | Not explicitly stated. |
Logical & Experimental Workflows
The process of cross-validating analytical methods involves a systematic comparison of their results. A typical workflow begins with method development and validation, followed by a direct comparison of data obtained from analyzing the same set of samples with different methods.
References
Comparative proteomics of skin cells treated with DL-Panthenol versus a control
Comparative Proteomic Insights: The Impact of DL-Panthenol on Skin Cells
A Guide for Researchers and Drug Development Professionals
Inferred Proteomic and Cellular Changes with this compound Treatment
This compound is enzymatically converted to Pantothenic Acid (Vitamin B5), an essential component of Coenzyme A, which is crucial for protein metabolism in the epithelium.[1] Its application on the skin leads to increased fibroblast proliferation and accelerated re-epithelialization during wound healing.[1] It also functions as a moisturizer and has demonstrated anti-inflammatory properties.[1]
The following table summarizes the inferred changes in key protein expression and cellular processes in skin cells following treatment with this compound, based on published literature.
Table 1: Comparative Effects of this compound on Skin Cell Proteome and Cellular Functions
| Biological Process/Protein Family | Control (Untreated) Skin Cells | This compound Treated Skin Cells | Supporting Evidence |
| Cell Proliferation | Normal baseline proliferation rate. | Increased proliferation. Upregulation of proliferation markers like Ki67.[2] | Studies on human hair follicle dermal papilla cells (hDPCs) showed that D-panthenol enhanced cell viability and increased the cellular proliferation marker Ki67.[2] |
| Cell Senescence and Apoptosis | Baseline levels of senescence and apoptosis markers. | Decreased expression of senescence markers (p21, p16) and apoptosis markers (Caspase-3, Caspase-9). | D-panthenol significantly reduced the markers for apoptosis and cell senescence in cultured hDPCs. |
| Anagen (Growth Phase) Induction in Hair Follicles | Basal expression of anagen-inducing factors. | Upregulation of anagen-inducing factors such as Alkaline Phosphatase (ALP) and Versican. Stimulation of the Wnt/β-catenin pathway. | D-panthenol stimulated anagen-inducing factors in cultured hDPCs. |
| Catagen (Regression Phase) Inhibition in Hair Follicles | Normal expression of catagen-inducing factors. | Downregulation of catagen-inducing factors like Transforming Growth Factor-beta 1 (TGF-β1) at both mRNA and protein levels. | D-panthenol reduced TGF-β1 expressions in both mRNA and protein levels in cultured hDPCs. |
| Angiogenesis and Vascularization | Baseline expression of vascular growth factors. | Upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). | The expression of VEGF was up-regulated by D-panthenol treatment in hDPCs and hORSCs. |
| Wound Healing and Tissue Repair | Basal expression of wound healing-associated molecules. | Upregulation of wound-healing associated molecules such as IL-6, IL-1β, and various cytokines and chemokines. | D-panthenol has been reported to facilitate wound repair by up-regulating these molecules. |
| Skin Barrier Function | Normal synthesis of epidermal lipids. | Enhanced epidermal cell proliferation and differentiation, and increased synthesis of epidermal lipids, strengthening the skin's barrier function. | Studies have shown that panthenol can enhance these properties, thereby improving the lipid content in the epidermis. |
Hypothetical Experimental Protocol for Comparative Proteomics
This section outlines a detailed methodology for a comparative proteomic analysis of human keratinocytes treated with this compound.
Objective: To identify and quantify differentially expressed proteins in human epidermal keratinocytes (HEK) upon treatment with this compound compared to an untreated control.
1. Cell Culture and Treatment:
-
Cell Line: Primary Human Epidermal Keratinocytes (HEK).
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Treatment:
-
Control Group: HEKs cultured in KGM.
-
Treatment Group: HEKs cultured in KGM supplemented with a physiologically relevant concentration of this compound (e.g., 1-5%).
-
-
Incubation: Cells are incubated for 24-48 hours to allow for significant changes in protein expression.
-
Replicates: A minimum of three biological replicates for each group.
2. Protein Extraction and Quantification:
-
Lysis: Cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Sonication: Lysates are sonicated to shear DNA and ensure complete cell lysis.
-
Centrifugation: Lysates are centrifuged to pellet cell debris.
-
Quantification: The supernatant containing the protein extract is collected, and protein concentration is determined using a BCA (bicinchoninic acid) assay.
3. Sample Preparation for Mass Spectrometry (Bottom-up Proteomics):
-
Reduction and Alkylation: Proteins are denatured, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (IAA).
-
Digestion: Proteins are digested into peptides using sequencing-grade trypsin overnight at 37°C.
-
Peptide Cleanup: Peptides are desalted and purified using C18 solid-phase extraction (SPE) columns.
-
Labeling (Optional but Recommended for Quantification): Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A nano-flow liquid chromatography system is used to separate the complex peptide mixture.
-
Column: A reversed-phase C18 analytical column with a gradient of acetonitrile (B52724) is used for peptide separation.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer is used for peptide detection and fragmentation.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.
5. Data Analysis:
-
Database Search: The raw MS data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) against a human protein database (e.g., UniProt/Swiss-Prot).
-
Protein Identification and Quantification: Proteins are identified based on their constituent peptides, and their relative abundance is quantified based on the intensity of the precursor ions or reporter ions from isobaric tags.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify proteins that are significantly differentially expressed between the control and this compound treated groups (Fold Change > 1.5 or < -1.5, p-value < 0.05).
-
Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.
Visualizations: Pathways and Workflows
The following diagrams illustrate the inferred signaling pathways affected by this compound and the experimental workflow for the proposed proteomics study.
Caption: Inferred signaling cascade of this compound in skin cells.
Caption: Experimental workflow for comparative proteomics.
References
Safety Operating Guide
Navigating the Disposal of DL-Panthenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DL-Panthenol, ensuring compliance and minimizing environmental impact.
Core Disposal Procedures
This compound is generally not classified as a hazardous substance and is considered biodegradable[1]. However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent contamination of waterways. The primary directive for disposal is to act in accordance with all local, state, and federal regulations[2][3][4].
Step-by-Step Disposal Guide:
-
Assess the Material: Determine if the this compound is unused and uncontaminated. If so, recycling or reclamation may be an option. Consult with your institution's environmental health and safety (EHS) office for guidance on recycling programs.
-
Containment of Spills: In the event of a spill, avoid generating dust. The material should be carefully swept or vacuumed into a clearly labeled, closed container for disposal.
-
Waste Collection:
-
Solid Waste: Place collected this compound powder and any contaminated materials (e.g., weighing paper, gloves) into a designated, sealed waste container.
-
Aqueous Solutions: While this compound is water-soluble, direct disposal of solutions down the drain is not recommended. Collect aqueous waste containing this compound in a designated, sealed container.
-
-
Labeling: Clearly label the waste container with "this compound" and any other constituents of the waste stream.
-
Final Disposal: Arrange for the disposal of the contained waste through your institution's EHS-approved waste management vendor. The recommended final disposal methods are authorized landfill or incineration.
-
Empty Containers: Ensure containers are completely empty before disposal. Emptied containers can typically be disposed of through standard laboratory recycling or waste streams, as directed by your facility's procedures.
Quantitative Data Summary
The available safety data sheets for this compound do not specify quantitative limits for disposal, such as concentration thresholds for drain disposal. The general guidance is to avoid releasing the substance into the environment.
| Parameter | Guideline |
| Hazard Classification | Not typically classified as hazardous |
| Environmental Fate | Biodegradable |
| Recommended Disposal | Authorized Landfill or Incineration |
| Drain Disposal | Not Recommended |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for DL-Panthenol
Essential safety protocols and logistical guidance for the handling and disposal of DL-Panthenol are critical for maintaining a safe laboratory environment. This document provides detailed information on personal protective equipment (PPE), safe handling procedures, and disposal recommendations to support researchers, scientists, and drug development professionals.
This compound, a versatile provitamin of B5, is widely used in pharmaceutical and cosmetic formulations. While generally considered safe, adherence to proper safety measures is paramount to mitigate potential risks, including irritation to the eyes, skin, and respiratory system.[1] This guide synthesizes information from multiple safety data sheets (SDS) to provide a clear and actionable framework for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended protective equipment for handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] An eye wash facility should be readily available.[3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber or PVC gloves are recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised. For prolonged or repeated contact, a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. Gloves must be inspected before use and replaced if contaminated. |
| Skin and Body Protection | Protective clothing to prevent skin contact. | An impervious suit, overalls, or a PVC apron are recommended. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. | If ventilation is inadequate or if dusts/aerosols are generated, an approved respirator with a Type A-P filter or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. |
Experimental Workflow for Safe Handling
While specific experimental protocols for every laboratory procedure involving this compound are not available, a logical workflow for ensuring safety can be established. The following diagram illustrates the decision-making process for selecting and using appropriate PPE.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area.
-
Avoid all personal contact, including inhalation.
-
Keep containers tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in original containers, which may be glass, metal cans, or drums as recommended by the manufacturer.
Accidental Release Measures:
-
Minor Spills: Remove all ignition sources. Absorb the spill with an inert material like sand or earth and place it in a suitable container for disposal. Do not use combustible materials like sawdust. Clean the spill area with water.
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders.
Disposal:
-
Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations.
-
Do not allow wash water from cleaning equipment to enter drains.
-
Consult your institution's environmental health and safety office or a licensed professional waste disposal service. Recycling may be an option for uncontaminated product.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
